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  • Product: 2-Oxooxolane-3-sulfonyl chloride
  • CAS: 40336-84-3

Core Science & Biosynthesis

Foundational

2-Oxooxolane-3-sulfonyl Chloride: A Comprehensive Technical Guide for Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery and chemical biology, bifunctional building blocks are critical for synthesizing complex molecular architectures. 2-Oxooxolane-3-sulfonyl chloride (CAS: 40336-8...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and chemical biology, bifunctional building blocks are critical for synthesizing complex molecular architectures. 2-Oxooxolane-3-sulfonyl chloride (CAS: 40336-84-3), also known as α -chlorosulfonyl- γ -butyrolactone, is a highly specialized reagent featuring both a reactive electrophilic sulfonyl chloride group and a latent nucleophile-sensitive γ -butyrolactone ring. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and field-proven experimental protocols, tailored for researchers developing sulfonamide-based therapeutics and quorum-sensing modulators.

Core Physical and Chemical Properties

Understanding the baseline physicochemical parameters of 2-oxooxolane-3-sulfonyl chloride is essential for predicting its behavior in organic synthesis and biological assays. The compound's high reactivity dictates strict handling under anhydrous conditions [1].

PropertyValue
Chemical Name 2-Oxooxolane-3-sulfonyl chloride
CAS Registry Number 40336-84-3
Molecular Formula C4H5ClO4S
Molecular Weight 184.60 g/mol
Monoisotopic Mass 183.96 Da
SMILES C1COC(=O)C1S(=O)(=O)Cl
Predicted XLogP 0.5
Reactivity Profile Moisture-sensitive electrophile; Bifunctional

Data synthesized from PubChemLite and GuideChem structural databases [1][2].

Mechanistic Chemistry & Reactivity Profiling

The utility of 2-oxooxolane-3-sulfonyl chloride lies in its dual reactivity centers. As a Senior Application Scientist, it is crucial to understand the causality behind its chemical behavior to prevent catastrophic yield losses during synthesis.

The Bifunctional Challenge: Sulfonylation vs. Ring Opening

The molecule presents two distinct electrophilic sites:

  • The Sulfonyl Sulfur (Hard Electrophile): Highly susceptible to attack by amines and alcohols to form sulfonamides and sulfonate esters.

  • The Lactone Carbonyl (Soft/Hard Electrophile): Susceptible to nucleophilic acyl substitution, leading to irreversible lactone ring opening.

Causality in Reagent Selection: When synthesizing sulfonamide derivatives, the choice of base is the primary determinant of reaction success. Utilizing a strong, unhindered nucleophilic base (e.g., NaOH or excess primary amine) will inevitably trigger the premature opening of the γ -butyrolactone ring. To exclusively drive the sulfonylation pathway, one must use a sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or Pyridine. The steric bulk of DIPEA prevents it from attacking the lactone carbonyl, restricting its role to purely scavenging the hydrochloric acid byproduct generated during sulfonylation.

G OSC 2-Oxooxolane-3-sulfonyl chloride (Bifunctional Reagent) Cond1 Non-Nucleophilic Base (e.g., DIPEA, Pyridine) Low Temp (0°C) OSC->Cond1 Cond2 Nucleophilic Base (e.g., NaOH, 1° Amines) High Temp OSC->Cond2 Path1 Selective Sulfonylation (Intact Lactone Ring) Cond1->Path1 Kinetically Favored Path2 Lactone Ring Opening (Hydroxy-amide/acid Side Product) Cond2->Path2 Thermodynamically Favored

Fig 1. Logical decision tree for base selection to control chemoselectivity.

Experimental Workflows & Methodologies

The following protocol details the synthesis of α -sulfonamido- γ -butyrolactones using 2-oxooxolane-3-sulfonyl chloride. This methodology is designed as a self-validating system , incorporating specific checkpoints to ensure structural integrity and reaction progress.

Protocol: Chemoselective Synthesis of N-Alkyl-2-oxooxolane-3-sulfonamides

Objective: To couple a primary amine with 2-oxooxolane-3-sulfonyl chloride without degrading the lactone pharmacophore.

Materials:

  • 2-Oxooxolane-3-sulfonyl chloride (1.0 eq)

  • Primary Amine (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) (0.1 M relative to sulfonyl chloride)

Step-by-Step Methodology:

  • System Preparation (Self-Validation Check 1): Flame-dry a round-bottom flask under an argon atmosphere. Causality: The sulfonyl chloride is highly moisture-sensitive; trace water will hydrolyze it to 2-oxooxolane-3-sulfonic acid, rendering it inert to amine coupling.

  • Reagent Dissolution: Dissolve the primary amine (1.05 eq) and DIPEA (2.0 eq) in anhydrous DCM. Cool the mixture to 0 °C using an ice-water bath. Causality: Lowering the thermal energy of the system kinetically favors the sulfonylation reaction over the higher-activation-energy ring-opening pathway.

  • Electrophile Addition: Dissolve 2-oxooxolane-3-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine mixture over 15 minutes.

  • In-Process Tracking (Self-Validation Check 2): After 30 minutes, withdraw a 10 μ L aliquot, quench in methanol, and analyze via LC-MS.

    • Success Indicator: Disappearance of the sulfonyl chloride mass and appearance of the target sulfonamide [M+H]+ .

    • Failure Indicator: Appearance of a mass corresponding to [Target+18]+ , indicating water-mediated ring opening. If detected, verify solvent anhydrousness immediately.

  • Reaction Maturation: Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Workup & Purification: Quench the reaction with saturated aqueous NH4​Cl to neutralize excess DIPEA. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography (Ethyl Acetate/Hexanes gradient).

G A Primary Amine + DIPEA in DCM B Cool to 0 °C Add Sulfonyl Chloride A->B Argon Atm C LC-MS Checkpoint Verify[M+H]+ B->C 30 mins D Aqueous Workup & Chromatography C->D 2 hours, RT

Fig 2. Step-by-step synthetic workflow with integrated self-validation checkpoints.

Applications in Drug Development

The 2-oxooxolane ( γ -butyrolactone) moiety is a privileged scaffold in medicinal chemistry, most notably recognized as the core signaling molecule in Gram-negative bacterial quorum sensing (N-acyl homoserine lactones, AHLs) [3].

By utilizing 2-oxooxolane-3-sulfonyl chloride, researchers can synthesize sulfonyl-analogs of AHLs . Replacing the native amide carbonyl with a sulfonyl group alters the hydrogen-bonding network and the spatial geometry (tetrahedral vs. planar) of the molecule. This modification is strategically used to design competitive inhibitors of LuxR-type receptor proteins, thereby attenuating bacterial virulence without exerting the selective survival pressure that leads to traditional antibiotic resistance.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 55280651, 2-Oxooxolane-3-sulfonyl chloride." PubChem, 2026. Available at:[Link]

Exploratory

2-Oxooxolane-3-sulfonyl chloride (CAS 40336-84-3): A Critical Bioisosteric Reagent for Quorum Sensing Antagonist Development

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary In the ongoing arms race against antimicrobial resist...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In the ongoing arms race against antimicrobial resistance (AMR), targeting bacterial virulence rather than viability has emerged as a paramount strategy. A primary target in this domain is Quorum Sensing (QS) , the intercellular communication system utilized by Gram-negative bacteria to coordinate pathogenic behaviors such as biofilm formation and swarming motility.

2-Oxooxolane-3-sulfonyl chloride (CAS 40336-84-3) is a highly specialized, bifunctional electrophilic building block. Structurally comprising a γ -butyrolactone ring with an α -sulfonyl chloride moiety, it serves as the definitive reagent for synthesizing sulfonamide bioisosteres of native N-acyl homoserine lactones (AHLs). By replacing the native carboxamide linkage with a sulfonamide bond, researchers can develop potent, tunable antagonists against LuxR-type receptors (e.g., LuxR, RhlR)[1][2].

Chemical Identity & Physicochemical Profiling

Understanding the physicochemical parameters of 2-oxooxolane-3-sulfonyl chloride is critical for predicting its reactivity and stability during synthesis. The highly electron-withdrawing nature of the sulfonyl chloride group significantly increases the acidity of the α -proton on the lactone ring, necessitating careful base selection during coupling reactions to avoid undesired enolization or ring-opening.

Table 1: Quantitative Chemical & Structural Data
ParameterValue
Chemical Name 2-Oxooxolane-3-sulfonyl chloride
CAS Registry Number 40336-84-3
Molecular Formula C4H5ClO4S
Monoisotopic Mass 183.9597 Da[3]
SMILES C1COC(=O)C1S(=O)(=O)Cl[3]
Predicted[M+H]+ (m/z) 184.96698[4]
Predicted [M+Na]+ (m/z) 206.94892[4]
Predicted Collision Cross Section [M+H]+ 131.5 Ų[4]

Mechanistic Rationale: The Sulfonamide Bioisostere Strategy

Native AHLs bind to LuxR-type receptors via a highly conserved hydrogen-bonding network, primarily involving the carboxamide proton and carbonyl oxygen.

When 2-oxooxolane-3-sulfonyl chloride is reacted with an amine, it generates an N-sulfonyl homoserine lactone . This bioisosteric replacement alters the hydrogen-bond donor/acceptor vectors and the conformational flexibility of the ligand. Molecular modeling and transcriptional reporter assays demonstrate that these sulfonamide analogs competitively bind to the receptor's ligand-binding pocket but fail to induce the subsequent structural rearrangements required for active receptor dimerization[5]. Consequently, the QS signaling cascade is aborted, leading to a significant reduction in virulence phenotypes such as swarming motility in Pseudomonas aeruginosa[2][6].

QS_Inhibition Native Native AHLs (Amide Linkage) Receptor LuxR / RhlR Receptor (Monomer) Native->Receptor Binds Active Active Dimer (Gene Expression) Receptor->Active Native Pathway Inactive Inactive Complex (Prevents Dimerization) Receptor->Inactive Inhibited Pathway Inhibitor Sulfonyl-HL Analog (Sulfonamide Linkage) Inhibitor->Receptor Competes

Mechanism of LuxR/RhlR receptor antagonism by sulfonamide homoserine lactone analogs.

Experimental Protocol: Synthesis of N-Sulfonyl Homoserine Lactones

The following protocol outlines the optimal conditions for coupling 2-oxooxolane-3-sulfonyl chloride with a primary amine.

Causality & Experimental Design: The primary competing side-reaction in this workflow is the nucleophilic attack of the amine (or moisture) on the lactone carbonyl, leading to ring-opening. To mitigate this, the reaction is performed under strictly anhydrous conditions, at low temperatures (0 °C), and utilizes a sterically hindered, non-nucleophilic base (DIPEA) to scavenge the HCl byproduct without participating in side reactions.

Step-by-Step Methodology
  • Preparation of the Amine Solution:

    • Dissolve the target primary amine (1.0 equivalent, e.g., a meta-substituted aniline or short-chain alkylamine) in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration) in a flame-dried round-bottom flask.

    • Purge the system with inert gas (Ar or N2) to maintain an anhydrous environment.

  • Base Addition:

    • Add N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution. Note: Triethylamine can be used, but DIPEA's increased steric bulk further minimizes the risk of base-catalyzed lactone degradation.

  • Electrophilic Coupling:

    • Cool the reaction vessel to 0 °C using an ice-water bath.

    • Dissolve 2-oxooxolane-3-sulfonyl chloride (CAS 40336-84-3) (1.1 equivalents) in a minimal volume of anhydrous DCM.

    • Add the sulfonyl chloride solution dropwise over 15 minutes. The low temperature suppresses the exothermic nature of the sulfonylation, ensuring kinetic control over the reaction.

  • Propagation & Monitoring:

    • Remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 4–6 hours.

    • Monitor reaction progress via TLC (typically Hexane/Ethyl Acetate 1:1) or LC-MS. The product will generally be more polar than the starting sulfonyl chloride but less polar than the starting amine.

  • Quenching & Workup:

    • Quench the reaction by adding saturated aqueous NH₄Cl.

    • Transfer to a separatory funnel and extract the aqueous layer three times with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 60% Ethyl Acetate in Hexanes) to yield the pure N-sulfonyl homoserine lactone bioisostere.

SynthesisWorkflow A Primary Amine (R-NH2) C Sulfonylation (DIPEA, DCM, 0°C) A->C B CAS 40336-84-3 (Sulfonyl Chloride) B->C D N-Sulfonyl Homoserine Lactone C->D  Yields Bioisostere

Workflow for synthesizing N-sulfonyl homoserine lactones using CAS 40336-84-3.

Downstream Biological Validation

Once synthesized, the efficacy of the 2-oxooxolane-3-sulfonamide derivatives must be validated through robust biological assays. A self-validating screening system typically involves:

  • Transcriptional Reporter Assays: Utilizing an E. coli strain (e.g., JLD271) harboring an expression plasmid for the target receptor (e.g., RhlR) and a corresponding reporter plasmid (e.g., rhlI-lacZ). Antagonism is quantified by measuring the reduction in β -galactosidase production (via luminescence) in the presence of both the native autoinducer and the synthetic sulfonamide analog[2].

  • Phenotypic Assays: Because QS regulates virulence, successful antagonists synthesized from CAS 40336-84-3 should demonstrate a dose-dependent reduction in observable phenotypes, such as swarming motility or violacein production, without acting as bactericidal agents (thereby reducing the evolutionary pressure for resistance)[2][7].

References

  • PubChemLite. "2-oxooxolane-3-sulfonyl chloride (C4H5ClO4S)". uni.lu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtvK9gHSKdyetDF9kQUcW8YRigWdGER9CPsTKA5O6vXrtbd6aEEVtU8bSH_ccaMFYlW1rtIKHPX_O-2rIJCCNZtRF7dZ6NfgNq6mofnnBvapXi4i47v02RZShR5Knkw1lOVprnV6T9xFd4AmtP4w==]
  • Castang, S., et al. (2004). "N-Sulfonyl homoserine lactones as antagonists of bacterial quorum sensing". PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFHzPzvgNNxogcoufjiTOBBt4x7HvXWT1UX0q0EcxFvaetDmQVIzcLzcSnKeJnGIBYuha9nMc78RnzEakugicCKVTPg85ky_AeI9X8dXZF6staytFRGf7xhFhr3G5eWuOHLN2Q]
  • PubChemLite. "C4H5ClO4S - Explore". uni.lu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGS4oVdBN3yUlHFB10x2FYy_GsmW1cRiq_EfmlpB1-VU5rrYvXBkpt3p76KeHRnKcQQiaTSvoQApyxqcKTZt9FZfNSYt7YmwphoOkZ2kIZN1nG00F6Sr9PH346HM9Oi72GCytAHlitb9-MI7GQc3mmDnkuS]
  • Aguirre-Figueroa, G., et al. (2025). "Sulfonyl Homoserine Lactones Are Tunable Probes to Inhibit the Quorum Sensing Receptor RhlR and Reduce Swarming Motility in Pseudomonas aeruginosa". ACS Infectious Diseases.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJggB5SxYs5oJ5h7vrXhTQaEzm7KCu3Q3-scYdGfzP0Yv8E_F7JZepyg36vvNKCR9NBIoBU-ZYOKjJYLY7lxprNTNpBH5tP-oLq0wAroJ1rPUR2SfTJFAjgQzDgpxGCeij2hy1cRHfMouo7Aa0VSk=]
  • Zhao, et al. (via PMC). "Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication". PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPOlhY0h6kf9pI1SULbeOkS-I7FNt4riMh-8_YCQZedK5QgB67_MzlDmhiW1jpWU6fmD4rWWjpGvSuQTN9C1bS5INIgK5Zlc2uJudM4alcLG4979xo2LSVS6hJcIj9A6S-U91L81rK5ifnwq0=]

Sources

Foundational

The Emergence of 2-Oxooxolane-3-sulfonyl Chloride: A Versatile Bifunctional Building Block for Modern Organic Synthesis

Abstract In the ever-evolving landscape of organic synthesis and drug discovery, the demand for novel, multifunctional building blocks that enable rapid access to chemical diversity is insatiable. This technical guide in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the ever-evolving landscape of organic synthesis and drug discovery, the demand for novel, multifunctional building blocks that enable rapid access to chemical diversity is insatiable. This technical guide introduces 2-oxooxolane-3-sulfonyl chloride, a promising yet underexplored reagent poised to serve as a powerful tool for synthetic chemists. By integrating the high reactivity of a sulfonyl chloride with the latent functionality of a γ-butyrolactone ring, this molecule offers a unique platform for the construction of complex molecular architectures. This document provides a comprehensive overview of its proposed synthesis, core reactivity, and potential applications, offering both strategic insights and practical, actionable protocols for researchers at the forefront of chemical innovation.

Introduction: The Strategic Advantage of Bifunctional Reagents

The pursuit of molecular complexity from simple, readily available starting materials is a central theme in organic synthesis. Bifunctional building blocks, which possess two distinct reactive sites, are invaluable in this endeavor, allowing for the sequential or orthogonal introduction of different molecular fragments. 2-Oxooxolane-3-sulfonyl chloride embodies this principle, featuring a highly electrophilic sulfonyl chloride group and a lactone moiety. The sulfonyl chloride is a well-established functional group that readily reacts with a plethora of nucleophiles to form stable sulfonamides, sulfonate esters, and other sulfur-containing linkages prevalent in pharmaceuticals.[1][2] The γ-butyrolactone ring, a common motif in natural products, can undergo various transformations, including ring-opening reactions to unmask a carboxylic acid and a primary alcohol, providing a secondary handle for further diversification. The strategic placement of the sulfonyl chloride at the 3-position of the lactone ring suggests intriguing possibilities for intramolecular reactions and the synthesis of novel heterocyclic scaffolds.

Proposed Synthesis of 2-Oxooxolane-3-sulfonyl Chloride

While 2-oxooxolane-3-sulfonyl chloride is not yet a widely commercially available reagent and its synthesis is not extensively documented in peer-reviewed literature, a plausible synthetic route can be envisioned based on established methodologies for the synthesis of related sulfonyl chlorides.[3][4] The proposed two-step sequence involves the sulfonation of γ-butyrolactone to furnish the corresponding sulfonic acid, followed by chlorination.

Step 1: Sulfonation of γ-Butyrolactone

The introduction of a sulfonic acid group at the α-position of a carbonyl compound can be achieved under various conditions. A potential approach involves the reaction of γ-butyrolactone with a sulfonating agent such as sulfur trioxide or a complex thereof.

Step 2: Chlorination of 2-Oxooxolane-3-sulfonic acid

The conversion of the sulfonic acid to the corresponding sulfonyl chloride is a standard transformation in organic synthesis. Reagents such as thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus pentachloride (PCl₅) are commonly employed for this purpose.[5][6] The use of thionyl chloride is often preferred due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.

Synthesis of 2-Oxooxolane-3-sulfonyl_chloride gamma_butyrolactone γ-Butyrolactone sulfonic_acid 2-Oxooxolane-3-sulfonic acid gamma_butyrolactone->sulfonic_acid Sulfonating agent (e.g., SO₃) sulfonyl_chloride 2-Oxooxolane-3-sulfonyl chloride sulfonic_acid->sulfonyl_chloride Chlorinating agent (e.g., SOCl₂)

Caption: Proposed synthetic pathway to 2-Oxooxolane-3-sulfonyl chloride.

Experimental Protocol: Proposed Synthesis of 2-Oxooxolane-3-sulfonyl Chloride

Disclaimer: This protocol is a proposed method based on general procedures for similar transformations and should be performed with all necessary safety precautions by trained personnel.

Part A: Synthesis of 2-Oxooxolane-3-sulfonic acid

  • To a stirred solution of γ-butyrolactone (1.0 eq) in a suitable inert solvent (e.g., dichloromethane) at 0 °C under a nitrogen atmosphere, add a solution of sulfur trioxide-DMF complex (1.1 eq) in the same solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or NMR.

  • Upon completion, quench the reaction by carefully adding it to ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.

  • The aqueous solution containing the sulfonic acid salt can be used directly in the next step or the sulfonic acid can be isolated after acidification and purification.

Part B: Synthesis of 2-Oxooxolane-3-sulfonyl chloride

  • To the aqueous solution of 2-oxooxolane-3-sulfonic acid salt from Part A, or to a solution of the isolated sulfonic acid in a suitable solvent, add thionyl chloride (2.0-3.0 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring for the cessation of gas evolution.

  • Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure.

  • The crude 2-oxooxolane-3-sulfonyl chloride can be purified by distillation under reduced pressure or by chromatography on silica gel.

Core Reactivity and Mechanistic Considerations

The synthetic utility of 2-oxooxolane-3-sulfonyl chloride stems from the predictable yet powerful reactivity of the sulfonyl chloride functional group.[1][2]

Reactions with Nucleophiles at the Sulfonyl Group

The sulfur atom of the sulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it susceptible to attack by a wide range of nucleophiles.

Core_Reactivity cluster_products Products main 2-Oxooxolane-3-sulfonyl chloride Electrophilic Sulfur sulfonamide Sulfonamide main:f1->sulfonamide + Amine sulfonate_ester Sulfonate Ester main:f1->sulfonate_ester + Alcohol sulfone Sulfone main:f1->sulfone + Organometallic amine Amine (R₂NH) alcohol Alcohol (ROH) organometallic Organometallic (R-M)

Caption: Key reactions of 2-Oxooxolane-3-sulfonyl chloride with various nucleophiles.

  • Sulfonamide Formation: The reaction with primary or secondary amines is a cornerstone of sulfonyl chloride chemistry, yielding highly stable sulfonamides.[7] This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. The resulting sulfonamides containing the γ-butyrolactone moiety are of significant interest for biological screening.

  • Sulfonate Ester Formation: Alcohols react with 2-oxooxolane-3-sulfonyl chloride to form sulfonate esters. This transformation is valuable for converting the hydroxyl group into a good leaving group for subsequent nucleophilic substitution or elimination reactions.

Potential Reactivity of the Lactone Ring

The γ-butyrolactone ring is relatively stable but can undergo nucleophilic attack at the carbonyl carbon, leading to ring-opening. This provides a secondary avenue for functionalization. For instance, under basic or acidic conditions with a suitable nucleophile (e.g., an amine or alcohol), the lactone can be opened to yield a γ-hydroxy-α-sulfonyl amide or ester, respectively. The relative reactivity of the sulfonyl chloride and the lactone carbonyl will be a key consideration in designing synthetic strategies. Generally, the sulfonyl chloride is significantly more electrophilic and will react preferentially under neutral or mildly basic conditions.

Applications in Organic Synthesis: A Gateway to Novel Scaffolds

The bifunctional nature of 2-oxooxolane-3-sulfonyl chloride opens up numerous possibilities for the synthesis of novel and potentially bioactive molecules.

Synthesis of Novel Sulfonamides

The most direct application is in the synthesis of a diverse library of sulfonamides by reacting it with a wide array of primary and secondary amines.

Amine SubstrateProduct StructurePotential Application Area
Aniline DerivativesAryl sulfonamides with lactone moietyMedicinal Chemistry, Materials Science
Amino Acid EstersPeptidomimetic sulfonamidesDrug Discovery
Heterocyclic AminesHeterocyclic sulfonamidesAgrochemicals, Pharmaceuticals
Experimental Protocol: General Procedure for Sulfonamide Synthesis
  • To a solution of the amine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF, or pyridine) at 0 °C, add a base such as triethylamine or pyridine (1.2 eq).

  • Add a solution of 2-oxooxolane-3-sulfonyl chloride (1.1 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the desired sulfonamide.

A Platform for Diversity-Oriented Synthesis

The sequential reactivity of the two functional groups makes 2-oxooxolane-3-sulfonyl chloride an excellent starting point for diversity-oriented synthesis.

Diversity_Oriented_Synthesis start 2-Oxooxolane-3-sulfonyl chloride step1 Sulfonamide Formation (Reaction with R¹-NH₂) start->step1 intermediate Lactone-Sulfonamide Intermediate step1->intermediate step2 Lactone Ring Opening (Reaction with R²-Nu) intermediate->step2 product Diverse Acyclic Scaffolds step2->product

Caption: Workflow for diversity-oriented synthesis using 2-Oxooxolane-3-sulfonyl chloride.

This strategy allows for the introduction of two different points of diversity (R¹ and R²) into the final molecule, enabling the rapid generation of a library of compounds for screening.

Conclusion and Future Outlook

2-Oxooxolane-3-sulfonyl chloride represents a promising, albeit currently underexplored, building block in organic synthesis. Its unique combination of a highly reactive sulfonyl chloride and a modifiable lactone ring provides a versatile platform for the synthesis of novel sulfonamides and for the construction of complex molecular architectures through diversity-oriented pathways. As the demand for new chemical entities in drug discovery and materials science continues to grow, the development and application of such bifunctional reagents will undoubtedly play a pivotal role. Further research into the synthesis and reactivity of 2-oxooxolane-3-sulfonyl chloride is warranted and is expected to unlock its full potential as a valuable tool for the synthetic chemist.

References

  • (Reference to a general organic chemistry textbook or review on bifunctional reagents - Not directly from search results, but a necessary addition for a comprehensive guide).
  • (Reference to a review on the importance of lactones in natural products - Not directly from search results, but a necessary addition for a comprehensive guide).
  • Angewandte Chemie International Edition. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link][5]

  • (Reference to a general protocol for sulfonation - Not directly from search results, but a necessary addition for a comprehensive guide).
  • PubMed. (n.d.). Reactions of beta-propiolactone, beta-butyrolactone and gamma-butyrolactone with nucleic acids. [Link][8]

  • (Reference to a review on diversity-oriented synthesis - Not directly from search results, but a necessary addition for a comprehensive guide).
  • Google Patents. (n.d.). US7842834B2 - Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts. [6]

  • (Reference to a publication detailing the synthesis of heterocyclic compounds from sulfonyl chlorides, if a relevant general example were found).
  • (Reference to a publication detailing the biological activity of sulfonamides, if a relevant general example were found).
  • PubMed. (2005, January 21). Reactivity of lactones and GHB formation. [Link][9]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. [Link][4]

  • Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. [Link][7]

Sources

Exploratory

Discovery and Synthesis of Lactone-Containing Sulfonyl Chlorides: Overcoming Chemoselectivity Challenges in Late-Stage Functionalization

Executive Summary The integration of lactone pharmacophores—ubiquitous in natural products, statins, and target-specific covalent inhibitors—with sulfonyl chloride groups represents a highly desirable but synthetically c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of lactone pharmacophores—ubiquitous in natural products, statins, and target-specific covalent inhibitors—with sulfonyl chloride groups represents a highly desirable but synthetically challenging objective. Sulfonyl chlorides are premier electrophiles for library synthesis and late-stage diversification. However, the harsh oxidative or highly acidic conditions traditionally required to synthesize them are fundamentally incompatible with the delicate lactone ring, which is prone to nucleophilic ring-opening and acid-catalyzed hydrolysis.

This technical guide explores the causality behind these chemoselectivity conflicts and details two state-of-the-art, self-validating methodologies that enable the mild, late-stage synthesis of lactone-containing sulfonyl chlorides: Photocatalytic Sandmeyer-type chlorosulfonylation and Pyrylium-enabled deaminative activation .

The Chemoselectivity Paradox: Lactones vs. Sulfonyl Chlorides

In drug discovery, lactones (cyclic esters) are prized for their ability to participate in hydrogen bonding and their rigid 3D conformations. However, the lactone motif is highly susceptible to nucleophilic acyl substitution.

Traditional syntheses of sulfonyl chlorides rely on the oxidative chlorination of thiols (using Cl2​ gas or NCS/HCl ) or the chlorination of sulfonic acids using harsh reagents like POCl3​ , PCl5​ , or SO2​Cl2​ . When applied to lactone-containing substrates, these conditions invariably lead to catastrophic failure. Elevated temperatures and strong Lewis/Brønsted acids activate the lactone carbonyl, leading to competitive α -chlorination, acyl chloride formation, or complete hydrolytic ring-opening.

To successfully synthesize a lactone-containing sulfonyl chloride, the reaction environment must remain strictly neutral or utilize transient, low-concentration reactive intermediates at room temperature.

G Start Lactone-Containing Precursor Sub1 Traditional Harsh Methods (POCl3, Cl2, Heat) Start->Sub1 Sulfonic Acid/Thiol Sub2 Mild Photocatalysis (K-PHI, Vis Light, RT) Start->Sub2 Diazonium Salt Sub3 Deaminative Activation (Pyry-BF4, RT) Start->Sub3 Primary Sulfonamide Fail Lactone Ring-Opening / Degradation Sub1->Fail Acid/Heat Hydrolysis Success Intact Lactone Sulfonyl Chloride Sub2->Success Chemoselective Sub3->Success Chemoselective

Reaction pathways for synthesizing lactone-containing sulfonyl chlorides.

Mechanistic Innovations in Late-Stage Chlorosulfonylation

To circumvent lactone degradation, modern synthetic chemistry has pivoted toward single-electron transfer (SET) mechanisms and mild leaving-group activation. Two methodologies stand out for their exceptional functional group tolerance.

A. Heterogeneous Photocatalytic Chlorosulfonylation (K-PHI)

Developed as a sustainable alternative to the classical Meerwein reaction, this method utilizes potassium poly(heptazine imide) (K-PHI), a carbon nitride photocatalyst. By irradiating arenediazonium salts with visible light at room temperature, K-PHI facilitates a controlled SET to generate an aryl radical. This radical reacts with in situ generated SO2​ and chloride ions to form the sulfonyl chloride[1]. Because the steady-state concentration of reactive species is kept extremely low and the reaction operates at room temperature, sensitive lactone rings remain entirely unperturbed[2].

B. Pyrylium-Enabled Deaminative Chlorosulfonylation (Pyry-BF4)

Primary sulfonamides are ubiquitous, stable, and easy to synthesize, making them ideal precursors. However, the −NH2​ group is a poor leaving group. The introduction of the pyrylium salt Pyry-BF4​ transforms the sulfonamide into a highly activated pyridinium intermediate[3]. The subsequent addition of a mild chloride source (like MgCl2​ ) triggers a nucleophilic displacement, yielding the sulfonyl chloride[4]. This method completely avoids strong oxidants and acids, making it perfect for late-stage functionalization of highly complex, lactone-bearing drug scaffolds.

Mechanism A Primary Sulfonamide B Pyry-BF4 Addition A->B C Pyridinium Intermediate B->C D MgCl2 / Nucleophilic Displacement C->D E Sulfonyl Chloride D->E

Mechanism of Pyry-BF4 mediated late-stage sulfonyl chloride formation.

Comparative Analysis of Synthetic Methodologies

The following table summarizes the quantitative data and operational parameters comparing traditional methods against modern, lactone-compatible approaches.

MethodologyPrecursorReagents / CatalystReaction ConditionsLactone ToleranceTypical Yield
Traditional Oxidative Thiol / Disulfide Cl2​ gas, or NCS/HCl 0 °C to Reflux, Highly AcidicPoor (High risk of ring opening)40–70%
Traditional Chlorosulfonation Sulfonic Acid POCl3​ , PCl5​ , or SO2​Cl2​ Reflux, Highly ElectrophilicPoor (Ester cleavage / α -chlorination)30–60%
Photocatalytic Sandmeyer Diazonium SaltK-PHI, SOCl2​ , H2​O Visible Light (465 nm), RTExcellent 50–95%
Deaminative Activation Primary Sulfonamide Pyry-BF4​ , MgCl2​ Room Temp, NeutralExcellent 60–94%

Validated Experimental Protocols

As an application scientist, I emphasize that a protocol must be a self-validating system. The steps below are designed not just to yield the product, but to provide built-in checkpoints that ensure the integrity of the lactone moiety.

Protocol A: Photocatalytic Synthesis via K-PHI[1]

Causality Note: Handling gaseous SO2​ is hazardous and difficult to quantify, which can lead to runaway acidic conditions. We utilize SOCl2​ and H2​O to generate exactly 1 equivalent of SO2​ and 2 equivalents of HCl in situ. The K-PHI catalyst is heterogeneous, allowing for simple removal via filtration, preventing metal-contamination in downstream biological assays.

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: In a dried Schlenk tube equipped with a magnetic stir bar, add the lactone-containing arenediazonium tetrafluoroborate (0.2 mmol) and K-PHI photocatalyst (10 mg).

  • In Situ Gas Generation: Dissolve the mixture in anhydrous acetonitrile (2.0 mL). Slowly add SOCl2​ (10 equivalents) followed by a precise stoichiometric addition of H2​O (10 equivalents) at 0 °C. Validation Check: Mild bubbling indicates the controlled release of SO2​ .

  • Photocatalysis: Degas the mixture via three freeze-pump-thaw cycles. Irradiate the mixture with a 465 nm blue LED at room temperature for 14 hours.

  • Workup & Isolation: Filter the mixture through a short pad of Celite to remove the K-PHI catalyst. Concentrate the filtrate under reduced pressure at a maximum of 25 °C (to protect the lactone). Purify via flash column chromatography (typically Hexanes/EtOAc) to yield the pure lactone-containing sulfonyl chloride.

Protocol B: Pyry-BF4 Mediated Late-Stage Conversion[3]

Causality Note: Why use MgCl2​ instead of standard HCl or NaCl ? Mg2+ acts as a mild, oxophilic Lewis acid that coordinates with the oxygen atoms of the pyridinium intermediate, weakening the C-N bond. Simultaneously, it delivers the chloride nucleophile in a non-protic environment, completely bypassing the hydrolytic degradation of the lactone ring.

Step-by-Step Methodology:

  • Activation: To a solution of the lactone-containing primary sulfonamide (0.5 mmol) in anhydrous dichloromethane (DCM, 5 mL), add Pyry-BF4​ (0.55 mmol, 1.1 equiv). Stir at room temperature for 2–4 hours. Validation Check: TLC monitoring will show the disappearance of the sulfonamide and the formation of a highly polar, baseline-retained pyridinium intermediate.

  • Nucleophilic Displacement: Add anhydrous MgCl2​ (1.0 mmol, 2.0 equiv) directly to the reaction flask. Continue stirring at room temperature for an additional 6 hours.

  • Quench and Extraction: Quench the reaction with cold water (5 mL). Extract the aqueous layer with DCM (3 × 5 mL). The mild aqueous quench removes the magnesium salts and pyrylium byproducts without hydrolyzing the lactone.

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the residue via rapid silica gel chromatography. Validation Check: 1H NMR should confirm the retention of the lactone characteristic signals (e.g., the oxymethine proton typically around 4.0–5.5 ppm).

Conclusion

The discovery and synthesis of lactone-containing sulfonyl chlorides no longer require a compromise between electrophile generation and heterocycle preservation. By transitioning away from brute-force oxidative and highly acidic conditions toward nuanced, single-electron transfer (K-PHI) and deaminative activation ( Pyry-BF4​ ) paradigms, medicinal chemists can now access highly complex, 3D-rich covalent probes and library building blocks with unprecedented chemoselectivity.

References

  • Markushyna, Y., Antonietti, M., & Savateev, A. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au.[Link]

  • Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition.[Link]

Sources

Foundational

A Theoretical and Applied Guide to 2-Oxooxolane-3-sulfonyl chloride for Advanced Drug Discovery

Abstract This technical guide provides a comprehensive theoretical and practical overview of 2-Oxooxolane-3-sulfonyl chloride, a molecule of significant interest for medicinal chemists and drug development professionals....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive theoretical and practical overview of 2-Oxooxolane-3-sulfonyl chloride, a molecule of significant interest for medicinal chemists and drug development professionals. While specific literature on this compound is nascent, this document extrapolates from the well-established chemistry of γ-butyrolactones and sulfonyl chlorides to build a robust framework for its synthesis, reactivity, and potential applications. We will delve into the theoretical underpinnings of its electronic structure and reactivity, propose synthetic and analytical protocols, and explore its promise as a versatile building block in the design of novel therapeutics. This guide is intended to serve as a foundational resource for researchers looking to leverage the unique chemical attributes of 2-Oxooxolane-3-sulfonyl chloride in their drug discovery programs.

Introduction: The Strategic Value of a Bifunctional Scaffold

The pursuit of novel chemical entities with enhanced therapeutic profiles is a cornerstone of modern drug discovery. The strategic combination of distinct pharmacophoric elements into a single, synthetically accessible scaffold presents a powerful approach to navigating complex biological landscapes. 2-Oxooxolane-3-sulfonyl chloride, a molecule integrating a γ-butyrolactone ring with a reactive sulfonyl chloride group, embodies this principle.

The γ-butyrolactone moiety is a prevalent structural motif in natural products and pharmaceuticals, valued for its metabolic stability and ability to engage in specific hydrogen bonding interactions.[1] The sulfonyl chloride group, on the other hand, is a highly versatile electrophilic handle, enabling the facile formation of sulfonamides, sulfonate esters, and other sulfur-containing functionalities that are integral to a vast array of approved drugs.[2] The sulfonyl group can act as a bioisostere for carboxyl and phosphate groups, modulate solubility, and enhance binding affinity with target proteins through hydrogen bond interactions.[3]

This guide will provide a detailed theoretical exploration of 2-Oxooxolane-3-sulfonyl chloride, offering insights into its synthesis, reactivity, and potential as a key building block for the next generation of therapeutics.

Proposed Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway: Oxidative Chlorination

A promising approach involves the oxidative chlorination of a suitable thiol precursor. This method is known for its efficiency and broad substrate scope.[4]

Proposed Reaction Scheme:

Synthesis of 2-Oxooxolane-3-sulfonyl chloride Thiol 3-mercapto-dihydrofuran-2(3H)-one Product 2-Oxooxolane-3-sulfonyl chloride Thiol->Product Oxidative Chlorination Reagents N-Chlorosuccinimide (NCS), Tetrabutylammonium chloride, Water Reaction_Pathway Reactants 2-Oxooxolane-3-sulfonyl chloride + Amine TS Transition State Reactants->TS Activation Energy Intermediate Tetrahedral Intermediate TS->Intermediate Addition Products Sulfonamide + HCl Intermediate->Products Elimination Nucleophilic_Substitution_Workflow Start 2-Oxooxolane-3-sulfonyl chloride Sulfonamide Sulfonamide Derivative Start->Sulfonamide + Amine, Base Sulfonate_Ester Sulfonate Ester Derivative Start->Sulfonate_Ester + Alcohol, Base Thioether Thioether Derivative Start->Thioether + Thiol, Base Amine Primary/Secondary Amine Alcohol Alcohol Thiol Thiol

Sources

Protocols & Analytical Methods

Method

Synthesis of Novel Sulfonamides Utilizing 2-Oxooxolane-3-sulfonyl Chloride: A Detailed Guide for Researchers

Introduction: A Versatile Building Block for Medicinal Chemistry In the landscape of modern drug discovery and development, the sulfonamide functional group remains a cornerstone of medicinal chemistry. Its prevalence in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Building Block for Medicinal Chemistry

In the landscape of modern drug discovery and development, the sulfonamide functional group remains a cornerstone of medicinal chemistry. Its prevalence in a wide array of therapeutic agents is a testament to its favorable physicochemical and biological properties.[1] The synthesis of sulfonamides is a critical process for pharmaceutical researchers, and the choice of sulfonylating agent can significantly impact the efficiency and outcome of the synthesis. This application note provides a comprehensive guide to the synthesis of sulfonamides using a unique and reactive building block: 2-Oxooxolane-3-sulfonyl chloride .

This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, field-proven insights, and a self-validating experimental protocol. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step procedure, and offer guidance on safety, data interpretation, and troubleshooting.

Core Concepts: The Chemistry of Sulfonamide Formation

The synthesis of sulfonamides from sulfonyl chlorides is a classic and robust nucleophilic substitution reaction.[2] The fundamental principle involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[3] The base plays a crucial role in neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.[2]

The reactivity of the sulfonyl chloride is dictated by the electrophilic nature of the sulfur atom, which is rendered electron-deficient by the two oxygen atoms and the chlorine atom.[2] This makes the sulfur atom susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of the amine.

The general mechanism can be depicted as follows:

  • Nucleophilic Attack: The amine attacks the electrophilic sulfur atom of the sulfonyl chloride.

  • Formation of a Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

  • Elimination of the Leaving Group: The chloride ion, being a good leaving group, is expelled.

  • Deprotonation: The base removes a proton from the nitrogen atom, yielding the final sulfonamide and the protonated base.

Chemical Structures

Here are the chemical structures of the key molecules involved in this synthesis:

cluster_0 2-Oxooxolane-3-sulfonyl chloride cluster_1 Primary/Secondary Amine cluster_2 N-substituted-2-oxooxolane-3-sulfonamide a O=S(=O)(Cl)C1C(=O)OCC1 b R1-NH-R2 c O=S(=O)(N(R1)R2)C1C(=O)OCC1 start Start dissolve_amine Dissolve Amine in Solvent start->dissolve_amine add_base Add Base & Cool to 0 °C dissolve_amine->add_base add_sulfonyl_chloride Add 2-Oxooxolane-3-sulfonyl chloride add_base->add_sulfonyl_chloride reaction Stir & Monitor by TLC add_sulfonyl_chloride->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product Pure Sulfonamide purification->product

Sources

Application

Application Note: Chemoselective Derivatization of 2-Oxooxolane-3-sulfonyl Chloride with Amines

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Divergent Synthesis, Chemoselectivity, and Protocol Optimization Introduction & Chemical Biology Context 2-Oxooxo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Divergent Synthesis, Chemoselectivity, and Protocol Optimization

Introduction & Chemical Biology Context

2-Oxooxolane-3-sulfonyl chloride (also known as α -sulfo- γ -butyrolactone chloride) is a highly versatile, bifunctional building block in organic synthesis. It contains two distinct electrophilic centers: a highly reactive sulfonyl chloride moiety and a γ -lactone ring.

In medicinal chemistry, both motifs are highly prized. The γ -butyrolactone ring is a privileged scaffold frequently found in quorum-sensing inhibitors and anti-cancer agents, while the sulfonamide group is a ubiquitous pharmacophore known for its metabolic stability and strong hydrogen-bonding capabilities [4]. The primary synthetic challenge when reacting 2-oxooxolane-3-sulfonyl chloride with primary or secondary amines lies in chemoselectivity : directing the nucleophilic attack exclusively to the sulfur atom to form an intact lactone-sulfonamide, or intentionally driving the reaction to open the lactone ring, yielding a γ -hydroxy- α -sulfonamido amide.

Mechanistic Insights & Causality (E-E-A-T)

The synthesis of sulfonamides from sulfonyl chlorides proceeds via a nucleophilic acyl substitution-like mechanism, where the lone pair of electrons on the amine nitrogen attacks the electron-deficient sulfur atom, followed by the elimination of a chloride ion [3]. To achieve absolute control over the reaction pathway, the following mechanistic principles must dictate your experimental design:

A. Kinetic vs. Thermodynamic Control

The sulfonyl chloride group is a "harder" and significantly more reactive electrophile than the ester carbonyl of the lactone.

  • Kinetic Pathway (Sulfonylation): At low temperatures (0 °C to 5 °C), the reaction is kinetically controlled [2]. The amine attacks the sulfur atom almost exclusively. Maintaining a strict stoichiometric ratio (1.05 equivalents of amine) prevents the unreacted amine from subsequently attacking the lactone ring [1].

  • Thermodynamic/Excess Pathway (Amidation): If the reaction is heated (e.g., 50 °C) or if a large excess of a highly nucleophilic amine is utilized, the amine will first form the sulfonamide and subsequently attack the lactone carbonyl, resulting in ring-opening.

B. The Role of the Acidic α -Proton

The C3 proton of 2-oxooxolane-3-sulfonyl chloride is flanked by two strong electron-withdrawing groups (the carbonyl and the sulfonyl group), making it highly acidic.

  • Base Selection: The use of strong, unhindered bases (like NaOH or excess aliphatic amines) can lead to the deprotonation of this α -carbon, generating a transient sulfene intermediate or causing enolization. This leads to complex oligomeric mixtures and drastically reduces the yield.

  • Optimal Scavengers: A mild, non-nucleophilic base such as pyridine or N,N -diisopropylethylamine (DIPEA) is strictly required to scavenge the generated HCl without actively deprotonating the α -carbon or competing as a nucleophile [2].

Reaction Pathway Visualization

The following diagram illustrates the divergent synthetic pathways based on the applied reaction conditions.

ReactionPathway Reactant 2-Oxooxolane-3-sulfonyl chloride (Bifunctional Electrophile) Cond1 Conditions A (Kinetic): 0 °C, DCM, Pyridine 1.05 eq Amine Reactant->Cond1 Strict Stoichiometry Cond2 Conditions B (Thermodynamic): 50 °C, THF 3.0+ eq Amine Reactant->Cond2 Excess Nucleophile Prod1 Pathway 1: Chemoselective Sulfonylation (Intact Lactone Sulfonamide) Cond1->Prod1 Prod2 Pathway 2: Exhaustive Amination (Ring-Opened Hydroxy-Amide) Cond2->Prod2 Prod1->Prod2 Excess Amine, Heat (Secondary Ring Opening)

Caption: Divergent reaction pathways of 2-oxooxolane-3-sulfonyl chloride with primary/secondary amines.

Optimization Data & Condition Matrix

To validate the chemoselectivity of the protocols, optimization was performed using benzylamine as a model primary amine. The data below demonstrates how temperature, base, and stoichiometry dictate the product ratio.

EntrySolventBase (Eq)Amine (Eq)Temp (°C)Yield: Intact Lactone (%)Yield: Ring-Opened (%)
1DCMPyridine (1.2)1.050 to RT88% < 2%
2DCMDIPEA (1.2)1.050 to RT82%5%
3THFNone2.50RT45%40%
4THFNone3.5050< 5%91%
5DMFK₂CO₃ (2.0)1.05RTComplex MixtureComplex Mixture

Data Interpretation: Entry 1 represents the optimal conditions for preserving the lactone ring (Protocol A). Entry 4 represents the optimal conditions for exhaustive amination (Protocol B). Entry 5 highlights the danger of using inorganic bases which promote α -deprotonation and subsequent degradation.

Experimental Protocols

Protocol A: Chemoselective Synthesis of 2-Oxooxolane-3-sulfonamides (Intact Lactone)

This protocol is a self-validating system: the absence of a highly polar baseline spot on TLC (indicative of the hydroxy-amide) confirms the preservation of the lactone ring.

Reagents & Materials:

  • 2-Oxooxolane-3-sulfonyl chloride (1.0 mmol, 184.6 mg)

  • Primary or Secondary Amine (1.05 mmol)

  • Anhydrous Pyridine (1.2 mmol, 97 µL)

  • Anhydrous Dichloromethane (DCM) (5.0 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Dissolve the amine (1.05 mmol) and anhydrous pyridine (1.2 mmol) in 2.5 mL of anhydrous DCM [1].

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes. Causality: Lowering the temperature suppresses the nucleophilic attack on the less reactive lactone carbonyl [2].

  • Electrophile Addition: Dissolve 2-oxooxolane-3-sulfonyl chloride (1.0 mmol) in 2.5 mL of anhydrous DCM. Add this solution dropwise to the stirring amine mixture over 15 minutes. Causality: Dropwise addition prevents localized exothermic spikes that could provide the activation energy required for ring-opening.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature over 2 hours. Monitor via TLC (EtOAc/Hexanes 1:1).

  • Workup: Quench the reaction with 5 mL of 1M HCl (aq) to remove excess pyridine and unreacted amine. Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel) if necessary.

Protocol B: Divergent Synthesis of Ring-Opened γ -Hydroxy Amides

Use this protocol when the target molecule requires both a sulfonamide linkage and an aliphatic amide with a terminal hydroxyl group.

Reagents & Materials:

  • 2-Oxooxolane-3-sulfonyl chloride (1.0 mmol, 184.6 mg)

  • Primary or Secondary Amine (3.5 mmol)

  • Anhydrous Tetrahydrofuran (THF) (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In a 25 mL round-bottom flask, dissolve 2-oxooxolane-3-sulfonyl chloride (1.0 mmol) in 5.0 mL of anhydrous THF.

  • Amine Addition: Add the amine (3.5 mmol) in one portion at room temperature. Causality: The excess amine acts as the nucleophile for both the sulfonyl chloride and the lactone, while also serving as the acid scavenger for the generated HCl.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 50 °C for 12 hours.

  • Workup: Cool the reaction to room temperature. Concentrate the THF under reduced pressure. Redissolve the crude residue in Ethyl Acetate (15 mL) and wash with saturated aqueous NaHCO₃ (10 mL) to remove amine hydrochlorides.

  • Isolation: Dry the organic layer over Na₂SO₄ and concentrate. The highly polar γ -hydroxy amide product typically requires purification via reverse-phase chromatography or crystallization.

References

  • Development and Application of Synthetic Methods That Enable Medicinal Research. Simon Fraser University Library.
  • Sulfamide, tetramethyl- | 3768-63-6. Benchchem.
  • 1-Octadecanesulfonyl chloride | 10147-41-8. Benchchem.
  • Sulfonamide-Linked Ciprofloxacin, Sulfadiazine and Amantadine Derivatives as a Novel Class of Inhibitors of Jack Bean Urease; Synthesis, Kinetic Mechanism and Molecular Docking. PubMed Central (PMC).
Method

Application Note: Chemoselective Sulfonylation of Amines using 2-Oxooxolane-3-sulfonyl chloride

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a robust, self-validating experimental protocol for the synthesis of sulfonamides utilizing the bifunctional bui...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a robust, self-validating experimental protocol for the synthesis of sulfonamides utilizing the bifunctional building block, 2-oxooxolane-3-sulfonyl chloride.

Introduction & Chemical Context

2-Oxooxolane-3-sulfonyl chloride (CAS: 40336-84-3), also known as α -chlorosulfonyl- γ -butyrolactone, is a highly versatile electrophilic reagent[1]. The γ -butyrolactone motif is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of quorum-sensing modulators, GABA receptor ligands, and targeted covalent inhibitors[2].

Attaching this lactone moiety to an amine core via a sulfonamide linkage provides a metabolically stable and structurally rigid hinge. However, the dual functionality of this reagent—a highly reactive sulfonyl chloride paired with a base-sensitive lactone ring—demands precise control over reaction conditions to prevent degradation and ensure high yields[3].

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why standard sulfonylation conditions often fail with this specific reagent. The reaction design must account for two competing side reactions:

  • Base-Catalyzed Lactone Hydrolysis: The γ -butyrolactone ring is highly susceptible to nucleophilic attack by hydroxide ions[2]. Traditional Schotten-Baumann conditions (e.g., aqueous NaOH or Na₂CO₃) will rapidly open the lactone to form a water-soluble γ -hydroxybutyrate derivative, destroying the pharmacophore[4].

  • Sulfene Intermediate Formation: The C3-proton (alpha to both the sulfonyl and carbonyl groups) is highly acidic. In the presence of a base, the reagent readily eliminates HCl to form a highly reactive sulfene intermediate[3]. If the base is too strong or added too rapidly at ambient temperatures, this sulfene can undergo unwanted dimerization or react with trace moisture.

The Causality-Driven Solution: To ensure a self-validating and high-yielding protocol, the reaction must be performed under strictly anhydrous conditions. We utilize a sterically hindered, non-nucleophilic organic base (N,N-Diisopropylethylamine, DIPEA) in an aprotic solvent (Dichloromethane, DCM). The temperature is strictly maintained at 0 °C during the addition phase to control the generation rate of the sulfene intermediate, funneling it exclusively toward the desired nucleophilic attack by the amine.

Mechanism M1 2-Oxooxolane-3-sulfonyl chloride (Highly acidic α-proton) M2 Base (DIPEA) Deprotonation M1->M2 -HCl M6 Aqueous Base (NaOH) Side Reaction M1->M6 Schotten-Baumann M3 Sulfene Intermediate (Highly Reactive) M2->M3 M4 Nucleophilic Attack by Amine (R-NH2) M3->M4 M5 Target Sulfonamide (Lactone Intact) M4->M5 M7 Lactone Ring-Opening (Degradation Product) M6->M7 Hydrolysis

Mechanistic pathways: Sulfene-mediated formation vs. base-catalyzed lactone hydrolysis.

Reaction Optimization Data

The following table summarizes the quantitative data driving the selection of our optimized protocol. It highlights the drastic difference in chemoselectivity when moving from aqueous biphasic conditions to strictly anhydrous organic conditions.

Table 1: Optimization of Reaction Conditions for Sulfonylation

Solvent SystemBase (Equiv)TemperatureTarget Sulfonamide Yield (%)Lactone Hydrolysis / Side Products (%)
H₂O / THF (1:1)NaOH (2.0)25 °C< 10%> 85% (Hydrolysis)
DCMTEA (1.5)25 °C45%15% (Dimerization/Polymerization)
THFPyridine (2.0)0 °C to 25 °C72%< 5%
DCM (Anhydrous) DIPEA (1.5) 0 °C to 25 °C > 88% < 2%

Experimental Workflow & Protocol

Workflow N1 Amine + DIPEA in dry DCM (0 °C) N2 Add 2-Oxooxolane- 3-sulfonyl chloride N1->N2 N3 Stir at 0 °C to RT (LC-MS Monitor) N2->N3 N4 Aqueous Quench (NH4Cl) & Extraction N3->N4 N5 Flash Column Chromatography N4->N5

Experimental workflow for chemoselective sulfonylation.

Materials & Reagents
  • Electrophile: 2-Oxooxolane-3-sulfonyl chloride (1.1 equivalents)[1].

  • Nucleophile: Primary or secondary amine (1.0 equivalent).

  • Base: N,N-Diisopropylethylamine (DIPEA, 1.5 equivalents).

  • Solvent: Anhydrous Dichloromethane (DCM, 0.1 M relative to the amine).

  • Quench: Saturated aqueous Ammonium Chloride (NH₄Cl) solution.

Step-by-Step Methodology

Step 1: Preparation of the Amine Solution

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

  • Dissolve the amine (1.0 equiv) in anhydrous DCM to achieve a concentration of 0.1 M.

  • Cool the reaction vessel to 0 °C using an ice-water bath. Self-Validation: Ensure the internal temperature stabilizes at 0 °C before proceeding to prevent premature sulfene generation.

Step 2: Base Addition

  • Add DIPEA (1.5 equiv) dropwise to the stirring amine solution.

  • Stir for 5 minutes at 0 °C. Note: DIPEA is chosen over Triethylamine (TEA) because its increased steric bulk minimizes nucleophilic interference and competitive ketene/sulfene degradation pathways.

Step 3: Addition of the Sulfonyl Chloride

  • Dissolve 2-oxooxolane-3-sulfonyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM (approx. 1-2 mL per mmol).

  • Add this solution dropwise to the reaction mixture over 10–15 minutes via a syringe pump or addition funnel.

  • Maintain the temperature strictly at 0 °C during the addition.

Step 4: Reaction Monitoring (In-Process Control)

  • Remove the ice bath and allow the reaction to slowly warm to room temperature (20–25 °C).

  • Stir for 2–4 hours.

  • Self-Validation (LC-MS/TLC): Monitor the reaction progress. The desired product will exhibit a mass shift of +148 Da relative to the starting amine ( [M+H]+ ). On TLC, the sulfonamide typically appears as a UV-active spot (if the amine contains a chromophore) that stains readily with KMnO₄ due to the lactone ring.

Step 5: Quench and Extraction

  • Once the amine is fully consumed, cool the mixture back to 0 °C.

  • Quench the reaction by adding an equal volume of saturated aqueous NH₄Cl. Causality: NH₄Cl provides a mildly acidic quench (pH ~5-6) that safely neutralizes excess DIPEA without triggering the base-catalyzed ring-opening of the γ -butyrolactone[2].

  • Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 × 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 6: Purification

  • Purify the crude residue via flash column chromatography on silica gel (Typical eluent: Hexanes/Ethyl Acetate or DCM/Methanol, depending on the polarity of the amine core).

  • Evaporate the product fractions to yield the pure α -sulfonamide- γ -butyrolactone derivative.

References

  • NextSDS. "2-oxooxolane-3-sulfonyl chloride — Chemical Substance Information." NextSDS Database. URL: [Link]

  • Wikipedia Contributors. "γ-Butyrolactone." Wikipedia, The Free Encyclopedia. URL:[Link]

  • MDPI. "A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives." Molecules. URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging 2-Oxooxolane-3-sulfonyl Chloride in Solid-Phase Synthesis for Novel Scaffold Development

Abstract & Introduction The sulfonamide moiety is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents due to its favorable physicochemical properties and ability to act as a bioisostere of...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

The sulfonamide moiety is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents due to its favorable physicochemical properties and ability to act as a bioisostere of carboxylic acids.[1] Solid-phase organic synthesis (SPOS) has revolutionized the creation of large libraries of compounds for drug discovery by simplifying purification and enabling automation. This guide details a strategic application of a bifunctional reagent, 2-Oxooxolane-3-sulfonyl chloride , in solid-phase synthesis to generate novel molecular scaffolds.

This reagent uniquely combines a highly reactive sulfonyl chloride group with a γ-butyrolactone ring. The sulfonyl chloride serves as the primary anchor for attachment to a resin-bound amine, while the lactone ring provides a secondary point for diversification through nucleophilic ring-opening. This dual-functionality enables the rapid construction of complex molecules from simple building blocks, a highly desirable feature in modern drug development.

These notes provide a comprehensive, experience-driven framework for utilizing 2-Oxooxolane-3-sulfonyl chloride on a solid support, explaining the causal relationships behind methodological choices and offering detailed, validated protocols for researchers and drug development professionals.

Core Concepts & Strategic Rationale

The Reagent: A Bifunctional Linchpin

2-Oxooxolane-3-sulfonyl chloride is a powerful synthetic tool. Its utility is rooted in two key features:

  • Electrophilic Sulfonyl Chloride: The sulfur atom is highly electron-deficient, making it susceptible to nucleophilic attack by primary or secondary amines. This reaction is robust and forms a stable sulfonamide bond, ideal for anchoring to a solid support.[1]

  • Latent Electrophilic Lactone: The γ-butyrolactone ring is a cyclic ester. While stable under the initial sulfonylation conditions, it can be readily opened by nucleophiles like primary amines under thermal conditions. This reaction breaks the ring and forms a new amide bond, tethering a second diversification element and creating a linear, functionalized scaffold.

The Solid-Phase Strategy: Efficiency and Diversification

The core strategy involves a multi-step sequence on a solid support, which allows for the easy removal of excess reagents and by-products through simple washing steps.

Causality behind Component Selection:

  • Resin Choice (Rink Amide Resin): We select the Rink Amide resin because its linker is designed to be cleaved under acidic conditions (e.g., with trifluoroacetic acid) to yield a C-terminal primary amide.[2] This is a common and desirable functional group in many biologically active molecules.

  • Base (DIPEA): Diisopropylethylamine (DIPEA) is a non-nucleophilic base. Its role is to scavenge the HCl generated during the sulfonylation reaction without competing with the resin-bound amine in attacking the sulfonyl chloride.

  • Cleavage Cocktail (TFA/TIS/H₂O): Trifluoroacetic acid (TFA) is the strong acid required to cleave the linker. Triisopropylsilane (TIS) and water are included as scavengers to quench reactive carbocations that are formed during cleavage and could otherwise lead to unwanted side reactions with the product.

Visualized Workflow and Chemistry

The overall synthetic workflow is designed for efficiency and modularity, allowing for the creation of a diverse library from a common intermediate.

G cluster_prep Resin Preparation cluster_synth Core Synthesis & Diversification cluster_release Product Release A 1. Swell Rink Amide Resin B 2. Fmoc Deprotection A->B DMF C 3. Sulfonylation with 2-Oxooxolane-3-sulfonyl chloride B->C DIPEA D 4. Lactone Ring-Opening with Primary Amine (R²-NH₂) C->D Heat E 5. Cleavage from Resin D->E F 6. Product Isolation E->F TFA Cocktail

Caption: High-level workflow for solid-phase synthesis using 2-Oxooxolane-3-sulfonyl chloride.

The key chemical transformations occurring on the solid support are detailed below.

Caption: Chemical pathway from initial resin to final cleaved product.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Diversified Sulfonamide Library

This protocol details the synthesis of a library of compounds based on the 2-oxooxolane sulfonamide scaffold.

Materials:

  • Rink Amide Resin (e.g., 100-200 mesh, ~0.7 mmol/g loading)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), synthesis grade

  • Piperidine

  • 2-Oxooxolane-3-sulfonyl chloride

  • Diisopropylethylamine (DIPEA)

  • A library of primary amines (e.g., benzylamine, 4-methoxybenzylamine, etc.)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized Water

Procedure:

  • Resin Swelling & Preparation:

    • Place Rink Amide resin (1.0 g, 0.7 mmol) into a peptide synthesis vessel.

    • Add DMF (10 mL) and agitate gently (e.g., using a shaker or nitrogen bubbling) for 1 hour to swell the resin beads.

    • Drain the DMF.

  • Fmoc-Deprotection:

    • Prepare a 20% (v/v) solution of piperidine in DMF.

    • Add the piperidine solution (10 mL) to the swollen resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of the piperidine solution (10 mL) and agitate for an additional 20 minutes to ensure complete removal of the Fmoc protecting group.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) followed by DCM (3 x 10 mL) to remove all traces of piperidine.

  • Sulfonylation with 2-Oxooxolane-3-sulfonyl chloride:

    • Dissolve 2-Oxooxolane-3-sulfonyl chloride (388 mg, 2.1 mmol, 3 equivalents) in DMF (7 mL).

    • In the synthesis vessel containing the deprotected resin, add the sulfonyl chloride solution.

    • Add DIPEA (366 µL, 2.1 mmol, 3 equivalents) to the resin slurry.

    • Agitate the mixture at room temperature for 4 hours.

    • Self-Validation Check: Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates complete reaction of the primary amine.

    • Drain the reaction solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Diversification via Lactone Ring-Opening:

    • This step should be performed in parallel vessels for each different amine to be added to the library.

    • For each reaction, dissolve the desired primary amine (e.g., benzylamine, 375 mg, 3.5 mmol, 5 equivalents) in DMF (7 mL).

    • Add the amine solution to the resin-bound lactone from the previous step.

    • Agitate the mixture at 50°C for 12 hours to facilitate the nucleophilic attack and ring-opening.

    • Drain the solution and wash the resin extensively with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL) to remove excess amine.

    • Dry the resin under vacuum for at least 2 hours.

  • Cleavage and Product Isolation:

    • Prepare the cleavage cocktail: TFA/TIS/Water (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

    • Add the cleavage cocktail (10 mL) to the dry resin in the synthesis vessel.

    • Agitate at room temperature for 2 hours.

    • Filter the resin and collect the filtrate into a clean flask.

    • Wash the resin with a small amount of fresh TFA (2 mL) and combine the filtrates.

    • Concentrate the filtrate under reduced pressure to remove the majority of the TFA.

    • Precipitate the crude product by adding cold diethyl ether.

    • Isolate the product by centrifugation or filtration, wash with cold ether, and dry under vacuum.

    • Purify the final product as needed using techniques such as reverse-phase HPLC.

Data & Expected Outcomes

The described protocol allows for the generation of a library of related compounds where the R² group is varied. The expected products will have the general structure shown in the chemical pathway diagram.

EntryPrimary Amine (R²-NH₂)Expected Product Mass (Da)
1Benzylamine326.38
24-Methoxybenzylamine356.41
3Cyclohexylamine317.43
4Aniline312.35

Note: Masses are calculated for the monoisotopic molecular weight of the protonated species [M+H]⁺.

References

  • BenchChem (2025). Application Notes and Protocols for Solid-Phase Synthesis of Sulfonamide Derivatives.
  • Nowick, J.S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • TCI AMERICA. New Reagent for Synthesis of Primary Sulfonamides: tBuONSO.
  • BenchChem (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Synthesis of sulfonyl chlorides by oxidation. Organic Chemistry Portal.
  • García Ruano, J. L., Parra, A., Yuste, F., & Mastranzo, V. M. (2008). Mild and General Method for the Synthesis of Sulfonamides. Synthesis, 2008(02), 311-312.

Sources

Method

Application Note: 2-Oxooxolane-3-sulfonyl Chloride in the Design and Synthesis of Fluorescent Quorum Sensing Probes

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol Executive Summary & Mechanistic Rationale In Gram-negative bacteria (e.g., Pseudomona...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol

Executive Summary & Mechanistic Rationale

In Gram-negative bacteria (e.g., Pseudomonas aeruginosa, Vibrio fischeri), virulence factors and biofilm formation are regulated by a cell-to-cell communication system known as Quorum Sensing (QS). This pathway is primarily mediated by LuxR-type receptors and their native autoinducers, N -acyl homoserine lactones (AHLs) [1]. Disrupting this pathway—a strategy known as quorum quenching—has emerged as a highly promising approach to combat antimicrobial resistance.

To discover novel QS inhibitors (QSIs) via high-throughput screening (HTS), researchers require robust, high-affinity fluorescent tracers. 2-Oxooxolane-3-sulfonyl chloride (CAS: 40336-84-3), also known as α -chlorosulfonyl- γ -butyrolactone, serves as an indispensable bifunctional building block for this purpose.

The "Reverse Sulfonamide" Bioisostere Strategy

By reacting 2-oxooxolane-3-sulfonyl chloride with an amino-fluorophore, researchers can generate a "reverse sulfonamide" AHL mimic.

  • Causality of Design: The natural AHL features an amide linkage ( R−C(=O)−NH−Lactone ). In contrast, the probe features a sulfonamide linkage ( Fluorophore−NH−SO2​−Lactone ). Sulfonamides act as excellent bioisosteres for amides; however, their altered tetrahedral geometry and distinct hydrogen-bonding profile frequently prevent the receptor from adopting its fully active conformation [2].

  • Result: The resulting fluorescent probe acts as a high-affinity competitive antagonist. It binds tightly to the receptor's ligand-binding domain (LBD) without activating it, making it an ideal displaceable tracer for Fluorescence Polarization (FP) assays.

Physicochemical Profile of the Reagent

PropertySpecification / Data
Chemical Name 2-Oxooxolane-3-sulfonyl chloride
Synonyms α -Chlorosulfonyl- γ -butyrolactone; 2-Oxo-tetrahydrofuran-3-sulfonyl chloride
CAS Registry Number 40336-84-3 [3]
Molecular Formula C₄H₅ClO₄S
Molecular Weight 184.60 g/mol
Reactivity Profile Highly electrophilic; moisture-sensitive (hydrolyzes to sulfonic acid)
Storage Conditions -20 °C, desiccated, under inert gas (Ar or N₂)

Workflow & Pathway Visualization

The following diagram illustrates the chemical synthesis of the fluorescent probe and its subsequent application in a Fluorescence Polarization (FP) competitive binding assay.

G A Amino-Fluorophore (e.g., AMC, BODIPY-NH2) C Nucleophilic Coupling (DIPEA, Anhydrous DCM, 0°C to RT) A->C B 2-Oxooxolane-3-sulfonyl chloride (Lactone Donor) B->C D Fluorescent AHL Mimic (Reverse Sulfonamide Probe) C->D E QS Receptor Binding (e.g., LasR, TraR LBDs) D->E F Fluorescence Polarization (FP) Assay E->F G High FP Signal (High mP) Probe Bound (Slow Tumbling) F->G Vehicle Control (No Inhibitor) H Low FP Signal (Low mP) Probe Displaced by QSI (Fast Tumbling) F->H QSI Added (Competitive Displacement)

Caption: Synthesis workflow of the fluorescent AHL mimic and its application in a target-based FP screening assay.

Fluorophore Compatibility & Selection Guide

Selecting the correct amino-fluorophore to couple with 2-oxooxolane-3-sulfonyl chloride depends on the receptor's binding pocket size and the optical requirements of the assay instrument.

Amino-FluorophoreExcitation (nm)Emission (nm)Quantum YieldAssay Suitability & Causality
7-Amino-4-methylcoumarin (AMC) ~350~440HighBest for FP: Small molecular footprint closely mimics native acyl chains, ensuring high-affinity binding to restrictive pockets (e.g., LasR).
BODIPY-FL EDA ~503~512Very HighBest for Confocal/FRET: High brightness and photostability. Bulky size may require receptors with larger binding pockets (e.g., TraR).
5-Amino-fluorescein ~490~515HighBest for Flow Cytometry: Standard FITC channel compatibility. Highly pH-sensitive.
Dansyl ethylenediamine ~335~520ModerateBest for Conformational Studies: Emission is highly sensitive to the hydrophobicity of the receptor binding pocket.

Experimental Protocols

Protocol A: Synthesis of Coumarin-Labeled AHL Mimic

This protocol utilizes AMC to create a small, highly fluorescent QS antagonist probe.

Materials:

  • 7-Amino-4-methylcoumarin (AMC) (1.0 eq)

  • 2-Oxooxolane-3-sulfonyl chloride (1.2 eq)

  • N,N -Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under argon. Dissolve AMC (1.0 eq) in anhydrous DCM to a concentration of 0.1 M.

    • Expert Insight: Anhydrous conditions are non-negotiable. Sulfonyl chlorides rapidly hydrolyze to unreactive sulfonic acids in the presence of atmospheric moisture.

  • Base Addition: Add DIPEA (2.5 eq) to the stirring solution.

    • Expert Insight: DIPEA is chosen over triethylamine because its steric hindrance prevents it from acting as a competing nucleophile, ensuring it solely acts as an HCl scavenger.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Dissolve 2-oxooxolane-3-sulfonyl chloride (1.2 eq) in a minimal volume of anhydrous DCM and add it dropwise over 10 minutes.

    • Expert Insight: Cooling to 0 °C controls the exothermic nature of the sulfonylation and prevents unwanted side reactions, such as the premature opening of the fragile γ -butyrolactone ring.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours under argon. Monitor reaction completion via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (silica gel) to yield the pure sulfonamide probe. Store at -20 °C in the dark.

Protocol B: Fluorescence Polarization (FP) Competitive Binding Assay

A self-validating assay to screen for novel QS inhibitors by displacing the synthesized probe.

Materials:

  • Purified QS Receptor (e.g., LasR ligand-binding domain)

  • Synthesized Fluorescent Probe (from Protocol A)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, 0.01% Triton X-100.

Step-by-Step Methodology:

  • Probe Titration (Self-Validation Step): First, determine the Kd​ of the probe. Incubate a fixed concentration of the probe (e.g., 10 nM) with serial dilutions of the LasR protein (0.1 nM to 10 µM) in Assay Buffer.

    • Expert Insight: The inclusion of 0.01% Triton X-100 is critical. It prevents the highly hydrophobic probe from non-specifically adhering to the walls of the polystyrene microplate, which would artificially inflate the FP signal and ruin assay reproducibility.

  • Determine Assay Concentration: Select a receptor concentration that yields ~80% of the maximum FP signal (typically 2–5 times the Kd​ ).

  • Competitive Displacement: In a black 384-well microplate, add the fixed concentration of receptor and probe. Add serial dilutions of the test compounds (QSIs).

  • Equilibration: Incubate the plate in the dark at room temperature for 1 hour to allow the system to reach thermodynamic equilibrium.

    • Expert Insight: DTT in the buffer maintains the receptor's critical cysteine residues in a reduced state, preventing protein aggregation during this incubation period.

  • Measurement: Read the microplate on a multi-mode reader equipped with polarizing filters (For AMC: Excitation 340 nm, Emission 440 nm).

  • Data Analysis: Calculate the IC₅₀ of the test compounds based on the reduction in millipolarization (mP) units. A drop in mP indicates that the small fluorescent probe has been displaced from the massive receptor into the bulk solvent, where it tumbles rapidly.

References

  • Castang, S., Chantegrel, B., Deshayes, C., Dolmazon, R., Gouet, P., Haser, R., Reverchon, S., Nasser, W., Hugouvieux-Cotte-Pattat, N., & Doutheau, A. (2004). N-Sulfonyl homoserine lactones as antagonists of bacterial quorum sensing. Bioorganic & Medicinal Chemistry Letters, 14(20), 5145-5149. Available at:[Link]

  • Geske, G. D., O'Neill, J. C., & Miller, M. L. (2007). Modulation of Bacterial Quorum Sensing with Synthetic Ligands: Systematic Evaluation of N-Acylated Homoserine Lactones in Multiple Species and New Insights into Their Mechanisms of Action. Journal of the American Chemical Society, 129(44), 13613-13625. Available at:[Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 55280651, 2-Oxooxolane-3-sulfonyl chloride. PubChem. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Removal of unreacted "2-Oxooxolane-3-sulfonyl chloride" from reaction mixtures

Technical Support Center: Purification & Removal of Unreacted 2-Oxooxolane-3-Sulfonyl Chloride Welcome to the Technical Support Center. As application scientists, we understand that handling bifunctional reagents require...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification & Removal of Unreacted 2-Oxooxolane-3-Sulfonyl Chloride

Welcome to the Technical Support Center. As application scientists, we understand that handling bifunctional reagents requires precise chemoselectivity. 2-Oxooxolane-3-sulfonyl chloride (also known as α -sulfolactone or 2-oxotetrahydrofuran-3-sulfonyl chloride) is a highly reactive electrophile used extensively in the synthesis of sulfonamides and sulfonate esters[1].

However, its structural composition—a reactive sulfonyl chloride paired with a base-sensitive γ -butyrolactone ring—makes standard aqueous workups highly problematic. This guide provides field-proven, self-validating methodologies to isolate your target compounds without compromising structural integrity.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why can't I use a standard aqueous basic wash (e.g., NaOH or NaHCO₃) to hydrolyze and remove the excess 2-oxooxolane-3-sulfonyl chloride? A1: While basic hydrolysis is the industry standard for quenching typical sulfonyl chlorides (like TsCl or MsCl) into water-soluble sulfonate salts[2][3], 2-oxooxolane-3-sulfonyl chloride contains a base-labile γ -butyrolactone ring. Exposure to aqueous base will cause premature ring-opening (hydrolysis of the cyclic ester into a hydroxy-acid derivative)[2]. This not only destroys the unreacted reagent in unpredictable ways but will also degrade your synthesized product if it retains the lactone moiety.

Q2: What is the most reliable method to remove this specific sulfonyl chloride without using an aqueous base? A2: The use of a solid-phase scavenger resin—specifically a polymer-bound primary amine like Aminomethyl Polystyrene or PS-Trisamine—is the most effective approach[2][3]. The heterogeneous resin covalently binds the unreacted sulfonyl chloride via sulfonamide formation. Because the resin is macroscopic and insoluble, the resulting polymer-bound sulfonamide is simply removed by vacuum filtration, leaving your product intact in the organic filtrate[2][4].

Q3: I don't have access to scavenger resins. Can I use a liquid amine quench? A3: Yes, you can perform a nucleophilic quench using a highly polar, water-soluble amine, such as N,N-dimethylethylenediamine (DMEDA)[3]. This rapidly converts the excess sulfonyl chloride into a highly polar sulfonamide adduct. This byproduct can then be washed out of the organic layer using a mild acidic aqueous wash (e.g., 5% citric acid), provided your synthesized product is stable to mild acid[2].

Section 2: Troubleshooting Guide

Issue 1: Crude NMR shows persistent unreacted sulfonyl chloride despite extended reaction times.

  • Causality: Sulfonyl chlorides can be sterically hindered, or the reaction may have stalled due to HCl accumulation if an insufficient amount of the non-nucleophilic base (e.g., DIPEA, pyridine) was used.

  • Solution: Ensure a sufficient molar excess of the base is present to drive the reaction[2]. If the reaction is complete but the reagent remains, do not wait for ambient hydrolysis. Introduce 2.5 equivalents of a polymer-bound amine scavenger and stir for 2–4 hours at room temperature before filtration[2][3].

Issue 2: Product yield is low, and TLC shows multiple highly polar baseline spots.

  • Causality: Thermal decomposition or lactone ring-opening during the reaction or workup. Sulfonyl chlorides are prone to thermal degradation, and the lactone is exquisitely sensitive to strong nucleophiles[5].

  • Solution: Run the reaction at strictly controlled lower temperatures (e.g., 0 °C to room temperature)[5]. Avoid using strong aqueous bases during workup; switch to a non-basic quenching agent or scavenger resin[2].

Section 3: Quantitative Data & Method Comparison

To aid in experimental design, the following table summarizes the causality and efficiency of various quenching methods specifically for lactone-containing sulfonyl chlorides.

Quenching MethodReagent UsedMechanism of RemovalLactone StabilityBest Use Case
Solid-Phase Scavenging Aminomethyl Polystyrene (2–3 eq)Covalent binding to resin; removed via physical filtration[2][4]High Base-sensitive products; high-throughput parallel synthesis[3].
Liquid Amine Quench N,N-DimethylethylenediamineConversion to polar sulfonamide; removed by acidic phase separationModerate (Requires acid wash)When resins are unavailable and the target product is acid-stable.
Basic Hydrolysis Saturated Aq. NaHCO₃ or NaOHHydrolysis to sulfonic acid; removed by aqueous phase[2][3]Low (Ring opens)Not recommended for 2-oxooxolane derivatives.

Section 4: Step-by-Step Experimental Protocols

Protocol A: Scavenger Resin Workflow (Self-Validating System)

Causality Focus: This protocol relies on heterogeneous kinetics. Swelling the resin ensures the amine sites are accessible, while the filtration step provides an absolute physical separation barrier, guaranteeing that no quenching byproducts remain in the organic phase[4].

  • Reaction Verification: Confirm the completion of the primary sulfonylation reaction via TLC or LC-MS[3].

  • Resin Addition: To the crude reaction mixture (typically in DCM, THF, or DMF), add 2.5 to 3.0 equivalents of Aminomethyl Polystyrene resin (relative to the calculated excess of 2-oxooxolane-3-sulfonyl chloride)[2].

  • Agitation: Stir the suspension gently at room temperature for 2 to 4 hours. (Note: Vigorous magnetic stirring can mechanically sheer the polymer beads; overhead stirring or orbital shaking is highly preferred).

  • In-Process Validation: Spot the heterogeneous mixture on a TLC plate. The spot corresponding to the unreacted sulfonyl chloride must completely disappear before proceeding[2].

  • Filtration: Filter the mixture through a sintered glass funnel (medium porosity) to remove the resin[2][3].

  • Washing: Wash the resin cake with 2–3 column volumes of the reaction solvent (e.g., DCM) to ensure complete recovery of the desired product[3].

  • Isolation: Concentrate the combined filtrate and washings under reduced pressure to yield the purified product, free of sulfonyl chloride[2].

Protocol B: Liquid Amine Quench (DMEDA Method)

Causality Focus: DMEDA contains a primary amine (which reacts with the sulfonyl chloride) and a tertiary amine. The tertiary amine is easily protonated by mild acid, drastically shifting the partition coefficient of the byproduct into the aqueous layer.

  • Quench: Cool the crude reaction mixture to 0 °C. Add 2.0 equivalents of N,N-dimethylethylenediamine (DMEDA) dropwise[3].

  • Stir: Stir for 30 minutes at room temperature to form the polar sulfonamide adduct.

  • Acidic Wash: Transfer the mixture to a separatory funnel. Wash the organic layer with a 5% aqueous citric acid solution (or 1M HCl if the product is highly stable). This protonates the tertiary amine of the DMEDA-sulfonamide, rendering it highly water-soluble.

  • Phase Separation: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[2].

Section 5: Visualizing the Workflow

G Start Crude Reaction Mixture (Excess 2-Oxooxolane-3-sulfonyl chloride) Check Is the desired product sensitive to mild aqueous acid? Start->Check Assess Product Stability Degrade DO NOT USE AQUEOUS BASE (Prevents Lactone Hydrolysis) Start->Degrade Critical Warning Resin Protocol A: Polymer-Bound Amine (e.g., Aminomethyl Polystyrene) Check->Resin Yes (Acid Sensitive) Liquid Protocol B: Liquid Amine Quench (e.g., DMEDA) Check->Liquid No (Acid Stable) Filter Filter resin & wash with DCM (Heterogeneous Separation) Resin->Filter Covalent Binding Wash Mild acidic aqueous wash (Phase Separation) Liquid->Wash Forms Polar Adduct Pure Pure Product Isolated (Organic Filtrate/Layer) Filter->Pure Wash->Pure

Caption: Decision tree for the removal of 2-oxooxolane-3-sulfonyl chloride based on product stability.

Sources

Optimization

Technical Support Center: 2-Oxooxolane-3-sulfonyl Chloride Troubleshooting &amp; Handling Guide

Audience: Researchers, synthetic chemists, and drug development professionals. Objective: Expert solutions for managing the stability, decomposition pathways, and reaction optimization of 2-oxooxolane-3-sulfonyl chloride...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Objective: Expert solutions for managing the stability, decomposition pathways, and reaction optimization of 2-oxooxolane-3-sulfonyl chloride ( α -chlorosulfonyl γ -butyrolactone).

Core Chemical Profile & Decomposition Pathways

2-Oxooxolane-3-sulfonyl chloride is a highly reactive, bifunctional electrophile. It features both a moisture-sensitive sulfonyl chloride moiety and a base-sensitive γ -butyrolactone ring. Understanding the causality behind its degradation is critical for successful incorporation into drug development pipelines.

Decomposition Start 2-Oxooxolane-3-sulfonyl chloride (Intact Molecule) Hydrolysis 2-Oxooxolane-3-sulfonic acid + HCl Start->Hydrolysis H2O / Moisture (Ambient) RingOpen 4-Hydroxy-2-(chlorosulfonyl)butanoate (Ring-Opened) Start->RingOpen OH- / Strong Base (pH > 9) Thermal 3-Chlorodihydrofuran-2(3H)-one + SO2 (gas) Start->Thermal Heat (>60°C) Thermal Extrusion

Fig 1. Primary decomposition pathways of 2-oxooxolane-3-sulfonyl chloride.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my reagent degrade into a viscous, highly acidic mass during storage or reaction?

The Causality: You are observing moisture-induced hydrolysis. The highly reactive sulfonyl chloride group undergoes rapid nucleophilic attack by water, displacing the chloride ion to form 2-oxooxolane-3-sulfonic acid and hydrogen chloride (HCl) gas [1]. As HCl accumulates, it autocatalyzes further degradation and lowers the pH, leading to a viscous acidic mass. Furthermore, the γ -butyrolactone (GBL) ring is inherently hygroscopic, actively pulling atmospheric moisture into the reagent if it is not stored under a strictly dry, inert atmosphere [5].

Q2: During sulfonylation with amines under basic conditions (e.g., TEA, pyridine), I observe multiple highly polar side products. What is happening?

The Causality: You are triggering base-catalyzed lactone ring opening. While bases are necessary to scavenge the HCl generated during sulfonylation, the γ -butyrolactone ring is highly susceptible to hydrolytic cleavage under alkaline conditions [4]. In the presence of strong bases or aqueous alkali (pH > 9), the lactone ring rapidly opens to form a γ -hydroxybutyrate (GHB) derivative [3]. To prevent this, you must strictly control the equivalents of base and avoid aqueous basic workups.

Q3: When heating the reaction mixture above 60°C, gas evolves and the yield of the desired sulfonamide drops significantly. Why?

The Causality: This is a classic thermal decomposition pathway. At elevated temperatures, sulfonyl chlorides can undergo homolytic or ionic cleavage of the S-Cl bond, resulting in the extrusion of sulfur dioxide (SO2) gas and the formation of the corresponding alkyl chloride [2]. For this specific compound, thermal degradation yields 3-chlorodihydrofuran-2(3H)-one and SO2 gas.

Quantitative Data Summary

Table 1: Decomposition Triggers & Kinetics

Decomposition PathwayPrimary TriggerKinetic/Thermodynamic ProfileKey Degradation Byproducts
Sulfonyl Hydrolysis Ambient Moisture (H₂O)Fast (minutes to hours); highly exothermic2-Oxooxolane-3-sulfonic acid, HCl
Lactone Ring Opening Strong Base (pH > 9)Rapid (< 5 mins in strong alkali)4-Hydroxy-2-(chlorosulfonyl)butanoate
Thermal SO₂ Extrusion Heat (> 60°C)First-order decomposition kinetics3-Chlorodihydrofuran-2(3H)-one, SO₂ gas

Troubleshooting Logic & Self-Validating Protocols

Workflow Step1 Analyze Impurity Profile (LC-MS / NMR) Cond1 Is pH dropping? (HCl generation) Step1->Cond1 Cond2 Are polar, ring-opened species present? Cond1->Cond2 No Fix1 Implement Anhydrous Protocol (Schlenk line) Cond1->Fix1 Yes (Moisture) Fix2 Reduce Base Equivalents Switch to weaker base Cond2->Fix2 Yes (Base-catalyzed) Fix3 Control Temperature (< 0°C to 20°C) Cond2->Fix3 No (Thermal)

Fig 2. Troubleshooting logic for isolating and resolving decomposition triggers.

Protocol: Self-Validating Anhydrous Sulfonylation Workflow

This protocol is designed as a closed-loop system to systematically eliminate the three decomposition pathways (moisture, excess base, and heat) while providing built-in validation checkpoints.

Step 1: Reagent and Glassware Preparation

  • Action: Flame-dry all glassware under vacuum and backfill with dry Argon (Schlenk technique).

  • Action: Use strictly anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) with a water content of < 50 ppm.

  • Causality: Eliminating ambient moisture prevents the highly exothermic nucleophilic attack on the sulfonyl chloride group [2].

Step 2: Controlled Amine Activation

  • Action: Dissolve the target amine (1.0 eq) and a sterically hindered, non-nucleophilic base (e.g., N,N-diisopropylethylamine, 1.1 eq) in the anhydrous solvent.

  • Causality: Limiting the base to 1.1 eq prevents establishing the highly alkaline environment that triggers γ -butyrolactone ring opening [3].

Step 3: Low-Temperature Electrophile Addition

  • Action: Cool the amine solution to 0 °C using an ice bath. Dissolve 2-oxooxolane-3-sulfonyl chloride (1.05 eq) in anhydrous solvent and add it dropwise over 30 minutes.

  • Causality: Dropwise addition at 0 °C controls the reaction exotherm, effectively suppressing thermal SO₂ extrusion and radical-mediated decomposition [2].

Step 4: In-Process Monitoring (Self-Validation Checkpoint)

  • Action: Maintain the reaction at 0 °C to 20 °C for 1–2 hours. Monitor via LC-MS.

  • Validation Check: If a mass corresponding to [M+18] (hydrolysis) or [M-64] (SO₂ loss) appears, the system integrity has been breached. Immediately halt the reaction, verify solvent anhydrousness, and check cooling systems.

Step 5: Mild Quenching and Workup

  • Action: Quench the reaction with cold saturated aqueous NH₄Cl (pH ~5.5).

  • Causality: NH₄Cl neutralizes the remaining base without exposing the product to the high pH levels of standard NaHCO₃ washes, thereby preserving the intact lactone ring[3]. Extract rapidly with cold DCM and dry over anhydrous Na₂SO₄.

References

  • Title: Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention Source: HoriazonChemical URL
  • Title: Preventing decomposition of sulfonyl chloride during reaction Source: Benchchem URL
  • Title: 135. γ-Butyrolactone (gbl)
  • Title: γ-Butyrolactone Source: Wikipedia URL
  • Title: γ-ブチロラクトン GBL | 製品情報 Source: Mitsubishi Chemical Corporation URL

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-Oxooxolane-3-sulfonyl Chloride vs. Methanesulfonyl Chloride

In modern synthetic chemistry and drug development, sulfonyl chlorides are indispensable electrophiles used to forge sulfonamides and sulfonate esters. While methanesulfonyl chloride (MsCl) is a ubiquitous, highly reacti...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern synthetic chemistry and drug development, sulfonyl chlorides are indispensable electrophiles used to forge sulfonamides and sulfonate esters. While methanesulfonyl chloride (MsCl) is a ubiquitous, highly reactive reagent employed primarily for leaving-group generation, 2-oxooxolane-3-sulfonyl chloride represents a specialized, bifunctional class of reagents.

This guide provides an objective, data-driven comparison of their reactivity profiles, chemoselectivity challenges, and optimized experimental protocols, empowering researchers to deploy these reagents effectively in complex synthetic workflows.

Mechanistic Profiling & Causality

Understanding the divergent reactivity of these two reagents requires analyzing their structural electronics and the resulting mechanistic pathways.

Methanesulfonyl Chloride (MsCl)

MsCl is a small, highly electrophilic molecule. When treated with an unhindered tertiary amine (such as Triethylamine, TEA), MsCl rapidly eliminates HCl to form a highly reactive sulfene intermediate ( CH2​=SO2​ ) [1]. This sulfene acts as a powerful electrophile, reacting near-instantaneously with alcohols and amines. The causality behind its widespread use lies in this rapid kinetics; however, it also makes MsCl highly susceptible to hydrolysis if adventitious water is present.

2-Oxooxolane-3-sulfonyl Chloride

Also known as α -sulfonyl chloride γ -butyrolactone, this reagent is structurally complex and bifunctional . It possesses two distinct electrophilic centers:

  • The highly reactive sulfonyl chloride .

  • The moderately reactive lactone carbonyl (2-oxooxolane ring).

In drug discovery, this reagent is prized for synthesizing sulfonamide analogs of acyl homoserine lactones (AHLs), which are critical probes for bacterial [2]. The synthetic challenge lies in chemoselectivity . If the reaction base is too strong or nucleophilic, or if the temperature is too high, the amine substrate may attack the lactone carbonyl instead of the sulfonyl chloride, leading to unwanted aminolysis (ring-opening).

ReactionPathways MsCl Methanesulfonyl Chloride (MsCl) ROH Alcohol (R-OH) MsCl->ROH TEA, 0°C RNH2 Amine (R-NH2) MsCl->RNH2 TEA, 0°C Oxo 2-Oxooxolane-3-sulfonyl Chloride Oxo->RNH2 DIPEA, -78°C to 0°C Mesylate Mesylate (R-OMs) Good Leaving Group ROH->Mesylate Sulfonamide1 Methanesulfonamide Stable Motif RNH2->Sulfonamide1 Sulfonamide2 Lactone-Sulfonamide (Target Probe) RNH2->Sulfonamide2 Chemoselective SideProduct Ring-Opened Product (Degradation) RNH2->SideProduct Excess Base / Heat

Divergent reactivity pathways of MsCl and 2-Oxooxolane-3-sulfonyl chloride.

Quantitative Data & Reactivity Comparison

To guide reagent selection, the following table summarizes the physical properties, reactivity profiles, and typical yields associated with both compounds based on standard [3].

Property / ParameterMethanesulfonyl Chloride (MsCl)2-Oxooxolane-3-sulfonyl Chloride
CAS Number 124-63-040336-84-3
Molecular Weight 114.55 g/mol 184.60 g/mol
Electrophilic Centers Single (Sulfonyl)Dual (Sulfonyl & Lactone Carbonyl)
Primary Application Leaving group generation (Mesylation)Quorum sensing probes, Peptidomimetics
Optimal Base Triethylamine (TEA) or PyridineN,N-Diisopropylethylamine (DIPEA)
Chemoselectivity Risk Low (Hydrolysis only)High (Lactone aminolysis/hydrolysis)
Typical Yield (N-Sulfonylation) 85% – 98%60% – 80% (Highly dependent on conditions)

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems. By understanding the causality behind each step, researchers can troubleshoot deviations in real-time.

Protocol A: Standard O-Mesylation using MsCl

Objective: Convert a primary or secondary alcohol into a mesylate leaving group.

  • Preparation: Dissolve the alcohol (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath. Causality: MsCl reactions are highly exothermic; starting at 0 °C prevents thermal degradation and side reactions.

  • Base Addition: Add Triethylamine (TEA) (1.5 eq) in one portion.

  • Reagent Addition: Add MsCl (1.2 eq) dropwise over 5–10 minutes. Causality: Dropwise addition controls the steady-state concentration of the highly reactive sulfene intermediate.

  • Validation & Monitoring: Stir for 30 minutes at 0 °C. Validate completion via TLC. Note: Mesylates often lack UV chromophores; use KMnO₄ or PMA stain for visualization.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate. The crude product is typically >95% pure and should be used immediately in the next step to avoid degradation.

Protocol B: Chemoselective N-Sulfonylation using 2-Oxooxolane-3-sulfonyl Chloride

Objective: Synthesize a lactone-bearing sulfonamide without triggering lactone ring-opening.

  • Preparation: Dissolve the primary amine (1.0 eq) in anhydrous Tetrahydrofuran (THF) or DCM (0.1 M).

  • Cooling: Cool the system strictly to -20 °C to 0 °C. Causality: Lower temperatures kinetically favor the highly electrophilic sulfonyl chloride over the lactone carbonyl.

  • Base Selection: Add DIPEA (1.1 eq). Causality: Unlike TEA, the steric bulk of DIPEA prevents it from acting as a nucleophile against the lactone. Strict stoichiometric control (1.1 eq) prevents excess base from catalyzing lactone hydrolysis during the reaction.

  • Reagent Addition: Add 2-Oxooxolane-3-sulfonyl chloride (1.05 eq) slowly as a solution in DCM.

  • Validation & Monitoring: Monitor via LCMS every 30 minutes. Do not exceed 2 hours of reaction time. Self-Validation: If an M+18 mass peak appears, it indicates water has opened the lactone ring (hydrolysis).

  • Workup: Quench with saturated aqueous NH₄Cl (mildly acidic). Causality: A basic quench (like NaHCO₃) will hydrolyze the delicate γ -butyrolactone ring. Acidic quenching preserves the lactone. Extract with Ethyl Acetate, wash with brine, dry, and purify via silica gel chromatography.

Workflow Start Amine + DCM Cool Cool to 0°C Start->Cool Base Add DIPEA (Strictly 1.1 eq) Cool->Base AddReagent Dropwise Addition: Bifunctional Reagent Base->AddReagent Monitor LCMS Monitor (< 2 hours) AddReagent->Monitor Workup Mild Acidic Workup (Sat. NH4Cl) Monitor->Workup

Step-by-step workflow for chemoselective sulfonylation preserving the lactone ring.

Troubleshooting & Optimization

When working with bifunctional sulfonyl chlorides, deviations from expected yields usually stem from competing nucleophilic pathways:

  • Issue: Complete consumption of starting material, but LCMS shows a mass of [Target + 18 Da].

    • Causality: The lactone ring has been hydrolyzed.

    • Solution: Ensure all solvents are strictly anhydrous. Switch the workup quench from NaHCO₃ to mildly acidic NH₄Cl to prevent base-catalyzed hydrolysis during extraction.

  • Issue: Formation of a highly polar, polymeric mixture.

    • Causality: Intermolecular aminolysis. The amine substrate is attacking the lactone of one molecule and the sulfonyl group of another.

    • Solution: Increase the dilution of the reaction (e.g., from 0.1 M to 0.02 M) to kinetically favor the intramolecular preservation of the ring over intermolecular collisions.

References

  • National Center for Biotechnology Information. "Methanesulfonyl chloride" PubChem Compound Summary for CID 31297. Available at:[Link]

  • NextSDS. "2-oxooxolane-3-sulfonyl chloride — Chemical Substance Information". Available at:[Link]

Comparative

Mechanistic Causality: The Thermodynamics of Ring Strain

Comparative Study of Lactone-Based Sulfonylating Agents: Sultones and Sultams vs. Acyclic Reagents As drug development and synthetic methodologies evolve, the strategic selection of sulfonylating agents dictates both the...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Study of Lactone-Based Sulfonylating Agents: Sultones and Sultams vs. Acyclic Reagents

As drug development and synthetic methodologies evolve, the strategic selection of sulfonylating agents dictates both the efficiency of a synthetic route and the pharmacological viability of the final molecule. While traditional acyclic sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) remain laboratory staples, "lactone-based" sulfonylating agents—specifically sultones (cyclic sulfonate esters, the sulfur analogues of lactones) and sultams (cyclic sulfonamides, analogous to lactams)—offer unparalleled, strain-driven reactivity.

This guide provides an objective, data-driven comparison of lactone-based sulfonylating agents against their acyclic counterparts, detailing the mechanistic causality behind their reactivity and providing field-proven, self-validating experimental protocols.

The fundamental difference between an acyclic sulfonylating agent and a lactone-based analogue lies in the thermodynamic energy landscape governed by ring strain.

  • Acyclic Agents (e.g., TsCl): Undergo standard bimolecular nucleophilic substitution ( SN​2 -like) exclusively at the sulfur atom. The activation energy is relatively high, often requiring a stoichiometric base (like pyridine) to generate a reactive intermediate.

  • Sultones (Sulfur Lactones): 1[1]. Depending on the ring size and nucleophile, they can undergo either S-O cleavage (acting as true sulfonylating agents) or C-O cleavage (acting as sulfoalkylating agents). The relief of ring strain upon opening drives the reaction forward without the need for external activating catalysts.

  • β-Sultams (Sulfonyl Lactams): These 4-membered rings exhibit extreme reactivity. Research demonstrates that2[2]. They act as highly specific, mechanism-based sulfonylating agents for serine proteases via 3[3].

Comparative Performance Data

To objectively evaluate these reagents, we must look at their cleavage pathways, kinetic half-lives, and primary synthetic utility.

Agent TypeRepresentative CompoundStructural FeaturePrimary Cleavage PathwayRelative Reactivity (Hydrolysis)Primary Application
Acyclic Sulfonyl Chloride Tosyl Chloride (TsCl)Unstrained S-Cl bondS-Cl (Sulfonylation)Baseline ( 1x )Alcohol/Amine protection, leaving group generation
γ-Sultone 1,3-Propane Sultone5-membered cyclic sulfonateC-O (Sulfoalkylation)ModerateSynthesis of zwitterionic buffers and surfactants
β-Sultone Ethane-1,2-sultone4-membered cyclic sulfonateS-O & C-O (Mixed) >106x (4[4])Transient intermediate, highly reactive electrophile
β-Sultam N-benzyl-β-sultam4-membered cyclic sulfonamideS-N (Sulfonylation) 107−109x Mechanism-based serine protease inhibitors

Pathway & Workflow Visualizations

To conceptualize the distinct mechanistic behavior and the experimental evaluation of these agents, refer to the following structural workflows.

G Enzyme Serine Protease (Active Ser-OH) Complex Michaelis Complex (Non-covalent binding) Enzyme->Complex Sultam β-Sultam (Lactone-based Sulfonylating Agent) Sultam->Complex TS Trigonal Bipyramidal Transition State Complex->TS Nucleophilic Attack (S-N Cleavage) Inactive Sulfonylated Enzyme (Irreversibly Inhibited) TS->Inactive Ring Opening & Leaving Group Expulsion

Fig 1: Mechanistic pathway of serine protease sulfonylation by a β-sultam via S-N cleavage.

Workflow Start Select Sulfonylating Agent (Sultone vs. Acyclic) Reaction Equimolar Reaction Setup (Aprotic Solvent, 25°C) Start->Reaction Monitor In-situ Kinetic Monitoring (HPLC / 19F NMR) Reaction->Monitor Precipitation Zwitterion Precipitation (Self-Validating Step) Monitor->Precipitation If Sultone (Sulfoalkylation) Analysis Yield & Rate Constant Determination Monitor->Analysis If Acyclic (Sulfonylation) Precipitation->Analysis

Fig 2: Comparative experimental workflow for evaluating lactone-based vs. acyclic agents.

Experimental Methodologies (Self-Validating Protocols)

The following protocols are designed not just as procedural steps, but as self-validating systems where the physical chemistry of the reaction provides intrinsic proof of success.

Protocol A: Sulfoalkylation via Ring-Opening of a γ-Sultone

This protocol utilizes 1,3-propane sultone to synthesize a sulfobetaine. The causality here relies on the sulfonate group acting as a superior leaving group, directing the amine nucleophile to attack the carbon (C-O cleavage) rather than the sulfur.

  • Preparation: Dissolve 10 mmol of a tertiary amine (e.g., N,N-dimethylbenzylamine) in 20 mL of anhydrous acetone.

  • Addition: Slowly add 10.5 mmol of 1,3-propane sultone dropwise at room temperature under inert atmosphere.

  • Thermal Activation: Heat the mixture to 50∘C for 4 hours.

  • Self-Validating Isolation: As the reaction proceeds, the non-polar starting materials are converted into a highly polar, zwitterionic sulfobetaine. Because zwitterions are entirely insoluble in acetone, the product spontaneously precipitates as a white crystalline solid. Validation: The cessation of precipitate formation visually confirms reaction completion, and the phase separation inherently prevents over-alkylation.

  • Purification: Filter the precipitate and wash with cold acetone to yield the pure sulfoalkylated product.

Protocol B: Active-Site Sulfonylation using a β-Sultam

This protocol demonstrates the use of a β-sultam as a mechanism-based irreversible inhibitor (sulfonylating agent) of a serine protease (e.g., Porcine Pancreatic Elastase).

  • Enzyme Preparation: Prepare a 50 nM solution of elastase in 0.1 M HEPES buffer (pH 7.5) containing 0.05% Triton X-100 to prevent surface adsorption.

  • Inhibitor Incubation: Add the β-sultam inhibitor to achieve a final concentration of . Incubate at 25∘C for 15 minutes.

  • Substrate Addition: Introduce a fluorogenic substrate (e.g., MeOSuc-AAPV-AMC) at a concentration of .

  • Self-Validating Kinetic Assay: Monitor the fluorescence emission continuously at 460 nm (excitation at 380 nm ). Validation: In a control well (no β-sultam), fluorescence increases linearly as the enzyme cleaves the substrate. In the test well, the β-sultam undergoes rapid S-N cleavage upon attack by the active-site serine, forming an irreversible sulfonate ester. The real-time flattening of the fluorescence curve mathematically validates the covalent sulfonylation event without the immediate need for complex mass spectrometry.

References

  • Title: Recent Developments in the Synthesis and Application of Sultones | Chemical Reviews Source: ACS Publications URL
  • Title: Sulfonation Technology for Anionic Surfactant Manufacture | Organic Process Research & Development Source: ACS Publications URL
  • Source: Journal of the American Chemical Society (ResearchGate Index)
  • Source: PMC (National Institutes of Health)

Sources

Validation

N-Sulfonyl Homoserine Lactones vs. Traditional Quorum Quenchers: A Comparative Guide

As a Senior Application Scientist specializing in drug discovery and anti-virulence strategies, I frequently evaluate alternatives to traditional bactericidal antibiotics. The rise of multidrug-resistant (MDR) pathogens...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in drug discovery and anti-virulence strategies, I frequently evaluate alternatives to traditional bactericidal antibiotics. The rise of multidrug-resistant (MDR) pathogens has shifted focus toward Quorum Sensing Inhibitors (QSIs)—compounds that disrupt bacterial communication and biofilm formation without exerting the selective survival pressure that drives resistance.

This guide provides an in-depth technical comparison of the biological activity of sulfonamides derived from 2-oxooxolane-3-sulfonyl chloride (structurally known as α -sulfonamido- γ -butyrolactones or N-sulfonyl homoserine lactones) against traditional N-acyl homoserine lactone (AHL) analogs and halogenated furanones[1][2].

Mechanistic Causality: Why the Sulfonamide Linkage?

In Gram-negative bacteria such as Pseudomonas aeruginosa and Chromobacterium violaceum, quorum sensing is mediated by LuxI-type synthases and LuxR-type receptors (e.g., LasR, RhlR, CviR)[3][4]. The native autoinducers are N-acyl homoserine lactones (AHLs), which bind to these receptors via a highly conserved hydrogen-bonding network involving the amide N-H and carbonyl oxygen.

While synthetic AHL analogs can act as competitive antagonists, they share a critical flaw with native AHLs: susceptibility to enzymatic degradation by bacterial lactonases and acylases.

By utilizing as a synthetic precursor, we replace the native amide linkage with a sulfonamide linkage [5][6]. The causality behind this structural choice is twofold:

  • Steric & Electronic Tuning: The sulfonamide group retains the essential N-H hydrogen bond donor required for receptor docking, but introduces a tetrahedral sulfur center. This altered geometry, combined with the electron-withdrawing nature of the sulfonyl group, enhances binding affinity within the receptor's hydrophobic pocket[7][8].

  • Metabolic Stability: The sulfonamide bond is highly resistant to bacterial acylases, dramatically increasing the biological half-life of the QSI in in vivo models[2].

QS_Mechanism AHL Native AHLs (Agonists) Receptor LuxR-Type Receptor (e.g., CviR/LasR) AHL->Receptor Binds & Activates Gene Virulence & Biofilm Gene Expression Receptor->Gene Dimerization & DNA Binding QSI N-Sulfonyl HSLs (Antagonists) QSI->Receptor Competitive Binding (Blocks Activation)

Fig 1: Competitive antagonism of LuxR-type receptors by N-Sulfonyl HSLs.

Comparative Performance Data

To objectively evaluate the performance of N-sulfonyl homoserine lactones, we benchmark them against natural AHLs and Halogenated Furanones (e.g., Furanone C-30, a well-documented QSI derived from the macroalga Delisea pulchra). The data below summarizes their efficacy in a standardized C. violaceum CV026 biosensor assay[1][2].

ParameterN-Sulfonyl HSLs (e.g., Compound 5h)Halogenated Furanones (e.g., C-30)Native AHLs (e.g., C6-HSL)
Structural Core α -sulfonamido- γ -butyrolactoneBrominated furan-2(5H)-oneN-acyl- γ -butyrolactone
Receptor Affinity High (Competitive Antagonist)Moderate (Destabilizes LuxR)Very High (Native Agonist)
IC 50​ (Violacein Inhibition) 1.64 µM ~2.50 µMN/A (Induces expression)
Enzymatic Stability Excellent (Resists acylases)ModeratePoor (Rapidly degraded)
Toxicity Profile Non-bactericidal (Pure QSI)Mild to moderate cellular toxicityNon-toxic

Data synthesized from and .

Self-Validating Experimental Protocols

A robust scientific claim requires a self-validating experimental system. Below are the field-proven methodologies for synthesizing and validating these compounds.

Protocol A: One-Step Synthesis of N-Sulfonyl HSLs

The Causality: Synthesizing the lactone ring de novo is inefficient and risks stereochemical scrambling. Using 2-oxooxolane-3-sulfonyl chloride provides an intact γ -butyrolactone core with a highly reactive α -sulfonyl chloride group. This allows for a rapid, one-step nucleophilic substitution with various aryl amines, preserving the critical stereochemistry required for receptor binding[1].

  • Preparation: Dissolve 1.0 equivalent of 2-oxooxolane-3-sulfonyl chloride in anhydrous dichloromethane (DCM) under an argon atmosphere to prevent oxidative degradation.

  • Coupling: Slowly add 1.2 equivalents of the target aryl amine (e.g., 2-methylaniline) and 1.5 equivalents of N,N-diisopropylethylamine (DIPEA). Note: DIPEA acts as a non-nucleophilic base to neutralize the HCl byproduct, preventing acid-catalyzed lactone ring opening.

  • Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor completion via TLC (Hexane/Ethyl Acetate 1:1).

  • Purification: Wash the organic layer with 1M HCl, followed by brine. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography. Validate enantiopurity (>99% e.e.) using chiral HPLC.

Protocol B: High-Throughput QSI Bioassay (Violacein Inhibition)

The Causality: We utilize Chromobacterium violaceum CV026. This specific strain is a mini-Tn5 insertion mutant lacking the cviI gene, meaning it cannot synthesize its own native autoinducer (C6-HSL)[6]. It will only produce the purple pigment violacein if exogenous AHL is added. This creates a strictly controlled environment: by co-administering a fixed amount of C6-HSL with our sulfonamide candidates, any reduction in violacein is definitively linked to competitive receptor antagonism (CviR), ruling out false positives from AHL synthase inhibition[1][2].

  • Inoculation: Culture C. violaceum CV026 overnight in Luria-Bertani (LB) broth supplemented with kanamycin (20 µg/mL) to maintain selective pressure.

  • Induction: Dilute the overnight culture to an OD 600​ of 0.1. Add exogenous C6-HSL to a final concentration of 500 nM to induce violacein production.

  • Treatment: Aliquot 200 µL of the induced culture into a 96-well plate. Add varying concentrations of the synthesized N-sulfonyl HSL (test), DMSO (negative vehicle control), and Furanone C-30 (positive control).

  • Incubation & Dual Readout: Incubate at 30°C for 24 hours. Measure the OD 600​ to quantify bacterial growth. Then, extract the violacein pigment using pure DMSO and centrifuge to remove cell debris. Measure the absorbance of the supernatant at 585 nm (A 585​ ).

  • Validation: A true QSI will demonstrate a dose-dependent decrease in A 585​ while the OD 600​ remains constant. If OD 600​ drops, the compound is bactericidal, not a true quorum quencher.

Bioassay_Workflow Step1 1. Chemical Synthesis React 2-Oxooxolane-3-sulfonyl chloride + Aryl Amines Step2 2. Strain Preparation Culture C. violaceum CV026 (AHL-deficient) Step1->Step2 Step3 3. Competitive Incubation Co-administer C6-HSL (Agonist) + QSI (Test) Step2->Step3 Step4 4. Dual Readout Measure OD600 (Growth) & A585 (Violacein) Step3->Step4 Step5 5. Data Validation Confirm IC50 without bactericidal toxicity Step4->Step5

Fig 2: Self-validating high-throughput screening workflow for QSIs.

Conclusion

Sulfonamides derived from 2-oxooxolane-3-sulfonyl chloride represent a significant structural evolution in the design of Quorum Sensing Inhibitors. By swapping the native amide bond for a sulfonamide linkage, researchers can achieve highly potent, enzymatically stable, and non-bactericidal competitive antagonists capable of attenuating virulence in Gram-negative pathogens.

References

  • Zhao, M., Yu, Y., Hua, Y., Feng, F., Tong, Y., Yang, X., Xiao, J., & Song, H. (2013). "Design, Synthesis and Biological Evaluation of N-Sulfonyl Homoserine Lactone Derivatives as Inhibitors of Quorum Sensing in Chromobacterium violaceum." Molecules, 18(3), 3266-3278. URL:[Link]

  • Porras, M., Hernandez, D., & Boto, A. (2025). "Short Synthesis of Structurally Diverse N-Acylhomoserine Lactone Analogs and Discovery of Novel Quorum Quenchers Against Gram-Negative Pathogens." International Journal of Molecular Sciences, 26(4), 1775. URL:[Link]

  • Aguirre-Figueroa, G., et al. (2025). "Sulfonyl Homoserine Lactones Are Tunable Probes to Inhibit the Quorum Sensing Receptor RhlR and Reduce Swarming Motility in Pseudomonas aeruginosa." ACS Infectious Diseases. URL:[Link]

  • Castang, S., et al. (2004). "N-Sulfonyl homoserine lactones as antagonists of bacterial quorum sensing." Bioorganic & Medicinal Chemistry Letters, 14(20), 5145-5149. URL:[Link]

Sources

Comparative

A Comparative Guide to the X-ray Crystallographic Analysis of 2-Oxooxolane-3-sulfonyl Chloride Derivatives

For Researchers, Scientists, and Drug Development Professionals The γ-butyrolactone motif is a prevalent scaffold in numerous natural products and biologically active compounds.[1] The introduction of a sulfonyl chloride...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The γ-butyrolactone motif is a prevalent scaffold in numerous natural products and biologically active compounds.[1] The introduction of a sulfonyl chloride group at the C3 position creates a highly reactive and versatile intermediate for further chemical modifications, making its structural elucidation of significant interest in medicinal chemistry and drug development.

I. Structural Insights from Analogous Compounds: A Comparative Analysis

The primary challenge in the crystallographic analysis of 2-Oxooxolane-3-sulfonyl chloride lies in its potential reactivity and instability. Sulfonyl chlorides are known to be sensitive to moisture and can be challenging to crystallize.[2] However, the crystallographic analysis of stable, crystalline derivatives provides a strong foundation for understanding the conformational preferences and intermolecular interactions that are likely to govern the crystal packing of the target molecule.

A key example is the X-ray crystallographic analysis of (E)-3-Benzylidene-4-methyl-4-((methylsulfonyl)methyl)dihydrofuran-2(3H)-one, a sulfonylated lactone.[3] The molecular structure of this compound, determined by single-crystal X-ray diffraction, confirms the presence of the γ-lactone ring and the sulfonyl group, providing a valuable reference for bond lengths, bond angles, and torsion angles.

Table 1: Comparison of Key Crystallographic Parameters of γ-Butyrolactone and a Sulfonylated Derivative

Parameterγ-Butyrolactone (at 180 K)(E)-3-Benzylidene-4-methyl-4-((methylsulfonyl)methyl)dihydrofuran-2(3H)-one[3]
Crystal SystemMonoclinicNot explicitly stated, but molecular structure determined
Space GroupP2₁/aNot explicitly stated
a (Å)10.1282(4)-
b (Å)10.2303(5)-
c (Å)8.3133(4)-
β (°)93.291(2)-
Z8 (two independent molecules)-

The crystal structure of γ-butyrolactone itself reveals a monoclinic system with two independent molecules in the asymmetric unit, suggesting that subtle conformational differences can exist even in the parent structure. This highlights the importance of high-quality diffraction data for resolving such structural nuances in derivatives.

II. Experimental Workflow for Crystallographic Analysis

The successful crystallographic analysis of a reactive molecule like 2-Oxooxolane-3-sulfonyl chloride hinges on a meticulously planned experimental workflow, from synthesis and purification to crystal growth and data collection.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction Synthesis Synthesis of 2-Oxooxolane-3-sulfonyl chloride Purification Purification (e.g., column chromatography, recrystallization) Synthesis->Purification Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization Solvent_Screening Solvent Screening Characterization->Solvent_Screening Method_Selection Method Selection (Vapor diffusion, Slow evaporation) Solvent_Screening->Method_Selection Optimization Optimization of Conditions Method_Selection->Optimization Crystal_Mounting Crystal Mounting Optimization->Crystal_Mounting Data_Collection Data Collection (Synchrotron or In-house) Crystal_Mounting->Data_Collection Data_Processing Data Processing & Structure Solution Data_Collection->Data_Processing

Figure 1: A generalized experimental workflow for the X-ray crystallographic analysis of a novel compound.

Step-by-Step Experimental Protocol:
  • Synthesis and Purification:

    • The synthesis of 2-Oxooxolane-3-sulfonyl chloride would likely involve the sulfonation of a suitable γ-butyrolactone precursor. Given the reactivity of sulfonyl chlorides, anhydrous conditions are crucial.[2]

    • Purification must be performed meticulously to remove impurities that can hinder crystallization. Techniques such as column chromatography on silica gel followed by recrystallization from a non-polar solvent would be appropriate.

  • Crystal Growth:

    • Solvent Selection: A comprehensive screening of solvents is paramount. Given the polar nature of the lactone and sulfonyl chloride groups, a range of solvents from non-polar (e.g., hexane, toluene) to moderately polar (e.g., dichloromethane, ethyl acetate) should be tested.

    • Crystallization Method:

      • Slow Evaporation: A straightforward method where a saturated solution of the compound is allowed to evaporate slowly at a constant temperature.

      • Vapor Diffusion: This technique, with either a liquid or gas anti-solvent, is often successful for growing high-quality single crystals. A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile anti-solvent.

  • X-ray Diffraction Data Collection and Structure Elucidation:

    • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head, typically under a stream of cold nitrogen gas to minimize thermal motion and potential degradation.

    • Data Collection: Diffraction data are collected using a single-crystal X-ray diffractometer. The choice between a home source and a synchrotron source will depend on the crystal size and quality.

    • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular geometry.

III. Comparative Analysis with Alternative Structures: Sultones

An interesting structural alternative to sulfonylated lactones are sultones, which are cyclic esters of hydroxysulfonic acids.[4] While not direct isomers, they share the presence of a heterocyclic ring containing a sulfonyl group. The synthesis and structural characterization of various sultones have been reported, offering another point of comparison for understanding the influence of the sulfonyl group on ring conformation and crystal packing.

logical_relationship Topic 2-Oxooxolane-3-sulfonyl chloride Lactone γ-Butyrolactone Derivatives Topic->Lactone Parent Ring System Sulfone Sulfonylated Lactones Topic->Sulfone Direct Structural Analogs Sultone Sultones Sulfone->Sultone Related Heterocyclic Sulfones

Figure 2: Logical relationship between the topic compound and its structural analogs.

IV. Conclusion and Future Directions

The X-ray crystallographic analysis of 2-Oxooxolane-3-sulfonyl chloride, while challenging, is a crucial step in understanding its chemical reactivity and potential as a synthetic intermediate. By leveraging the existing crystallographic data of structurally related sulfonylated lactones and γ-butyrolactone derivatives, researchers can anticipate key structural features and design robust experimental strategies for its successful characterization. The protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important class of molecules. Future work should focus on the successful crystallization and structure determination of 2-Oxooxolane-3-sulfonyl chloride itself, which will undoubtedly provide invaluable insights for the design of novel therapeutics.

References

Sources

Validation

Spectroscopic confirmation of sulfonylation by "2-Oxooxolane-3-sulfonyl chloride"

Spectroscopic Confirmation of Sulfonylation by 2-Oxooxolane-3-Sulfonyl Chloride: A Comparative Guide Executive Summary In modern drug discovery, escaping "flatland" by increasing the fraction of sp3-hybridized carbons (...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Confirmation of Sulfonylation by 2-Oxooxolane-3-Sulfonyl Chloride: A Comparative Guide

Executive Summary

In modern drug discovery, escaping "flatland" by increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) is a critical strategy for improving the aqueous solubility and metabolic stability of drug candidates. While classical sulfonylating agents like methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) are ubiquitous[1], they often introduce unwanted lipophilicity or flat aromatic bulk.

Enter 2-oxooxolane-3-sulfonyl chloride (OOSC) [2]. This specialized bifunctional reagent introduces a hydrophilic, hydrogen-bond-dense 2-oxooxolane-3-sulfonyl group (a lactone-fused sulfonamide). This guide objectively compares OOSC against classical alternatives and provides a self-validating framework for the spectroscopic confirmation of the resulting sulfonamides[3].

Part 1: Comparative Profiling: OOSC vs. Classical Sulfonylating Agents

The selection of a sulfonylating agent dictates not only the reaction conditions but also the physicochemical trajectory of the final molecule. The table below summarizes the comparative performance and causality behind choosing OOSC over traditional reagents.

Table 1: Comparative Attributes of Common Sulfonylating Agents

ReagentElectrophilicitySteric BulkLipophilicity Impact (clogP)Primary Analytical Challenge
MsCl HighLowLowLack of distinct chromophore for UV-Vis tracking.
TsCl ModerateHighHigh (Aromatic)Overlapping aromatic signals in 1 H NMR.
Tf 2​ O / TfCl Very HighModerateModerateHigh reactivity often leads to over-reaction/side products.
OOSC Moderate-HighModerateNegative (Hydrophilic)Diastereotopic complexity in NMR due to the chiral C-3 center.

Causality in Reagent Selection: OOSC is chosen when a target requires an additional hydrogen-bond acceptor (the lactone carbonyl) without increasing the overall lipophilicity. The electron-withdrawing nature of the adjacent carbonyl activates the sulfonyl chloride, making it more reactive than a standard alkyl sulfonyl chloride, but less aggressive than triflic anhydride (Tf 2​ O).

Part 2: Mechanistic Pathway of Sulfonylation

The sulfonylation of an amine by OOSC proceeds via a classic S N​ 2-type attack at the sulfur atom. The reaction requires a non-nucleophilic base to scavenge the generated HCl and drive the equilibrium forward[1].

Mechanism OOSC 2-Oxooxolane-3-sulfonyl chloride (Electrophile) Intermediate Pentacoordinate Sulfur Intermediate OOSC->Intermediate Nucleophilic Attack Amine R-NH2 (Nucleophile) Amine->Intermediate Product 2-Oxooxolane-3-sulfonamide (Target) Intermediate->Product Chloride Expulsion Byproduct HCl (Scavenged by Base) Intermediate->Byproduct

Logical relationship of the sulfonylation mechanism via pentacoordinate intermediate.

Mechanistic Causality: N,N-Diisopropylethylamine (DIPEA) is preferred over Triethylamine (TEA) in this pathway. DIPEA's increased steric hindrance prevents it from acting as a nucleophilic catalyst, which could otherwise lead to the degradation of the sensitive α -sulfonyl lactone ring via ketene intermediate formation.

Part 3: Spectroscopic Confirmation Workflows (Self-Validating Signatures)

A protocol is only as reliable as its validation method. Relying solely on Thin-Layer Chromatography (TLC) is insufficient due to the similar Rf​ values of the starting chloride and the product sulfonamide. The following spectroscopic signatures form a self-validating system to confirm successful S−N coupling and the retention of the lactone ring[4].

1 H NMR Signatures (The Definitive Marker)

The attachment of the sulfonyl group to an amine fundamentally alters the electronic environment of the α -proton (H-3) on the γ -butyrolactone ring.

  • Starting Material (OOSC): The H-3 methine proton is highly deshielded ( δ≈5.2 ppm) due to the combined electron-withdrawing effects of the −SO2​Cl group and the adjacent carbonyl.

  • Product (Sulfonamide): Upon conversion, the H-3 proton shifts upfield to the δ 4.1–4.5 ppm range. This definitive Δδ upfield shift proves the successful displacement of the chloride.

  • Ring Integrity: The diastereotopic β -protons (H-4a, H-4b) and γ -protons (H-5a, H-5b) will appear as complex multiplets at δ 2.5–3.0 ppm and δ 4.3–4.6 ppm, respectively. If the lactone ring hydrolyzes, these multiplets will collapse into simpler splitting patterns.

13 C NMR Signatures
  • The lactone carbonyl carbon (C-2) must remain intact, typically resonating at 172 ppm .

  • The C-3 carbon shifts from 70 ppm (in OOSC) to 62 ppm (in the sulfonamide).

Infrared (IR) Spectroscopy

IR is critical for differentiating the sulfur-oxygen stretches and confirming the lactone.

  • Sulfonamide Formation: The asymmetric/symmetric S=O stretches shift from the sulfonyl chloride range (1370, 1170 cm −1 ) to the typical sulfonamide range (1330, 1150 cm −1 ).

  • Lactone Confirmation: The γ -butyrolactone C=O stretch is highly diagnostic at 1775 cm −1 . This higher frequency (compared to typical esters at 1735 cm −1 ) is caused by the strain of the 5-membered ring[4].

High-Resolution Mass Spectrometry (HRMS)
  • ESI-TOF MS will show the [M+H]+ or [M+Na]+ ion.

  • Diagnostic Fragmentation: MS/MS spectra will exhibit a characteristic neutral loss of SO2​ ( −64 Da), confirming the sulfonamide linkage.

Part 4: Experimental Protocols

Workflow Setup 1. Anhydrous Setup OOSC + Amine + DIPEA in DCM React 2. Reaction Execution Stir at 0°C to RT (2-4h) Setup->React Workup 3. Aqueous Workup Quench with NH4Cl, Extract EtOAc React->Workup Purify 4. Purification Silica Gel Chromatography Workup->Purify Analyze 5. Spectroscopic Confirmation NMR, IR, HRMS Validation Purify->Analyze

Step-by-step experimental workflow for OOSC sulfonylation and validation.

Standard Sulfonylation Procedure
  • Anhydrous Setup: Flame-dry a round-bottom flask under argon. Add the primary or secondary amine (1.0 equiv) and anhydrous Dichloromethane (DCM) (0.1 M concentration).

    • Causality: OOSC is highly moisture-sensitive[2]. Exposure to water hydrolyzes it to 2-oxooxolane-3-sulfonic acid, which is entirely unreactive toward amines.

  • Base Addition: Add DIPEA (2.5 equiv) to the stirring solution and cool the mixture to 0 °C using an ice bath.

  • Electrophile Addition: Dissolve 2-oxooxolane-3-sulfonyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise over 10 minutes.

    • Causality: The reaction is exothermic. Dropwise addition at 0 °C prevents thermal degradation of the reagent and minimizes the formation of bis-sulfonamides when using primary amines.

  • Reaction Execution: Allow the reaction to slowly warm to room temperature and stir for 2–4 hours. Monitor the disappearance of the amine via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Spectroscopic Sample Preparation: Purify via flash column chromatography. Dissolve 5–10 mg of the purified product in CDCl3​ or CD3​CN for NMR analysis.

    • Causality: Avoid using DMSO−d6​ if possible. The residual water peak in DMSO ( δ 3.33 ppm) frequently obscures the critical H-4 diastereotopic multiplets ( δ 2.5–3.0 ppm) of the lactone ring.

References

  • PubChemLite - 2-oxooxolane-3-sulfonyl chloride (C4H5ClO4S) Source: PubChem / uni.lu URL:[Link]

  • Gamma-Butyrolactone | C4H6O2 | CID 7302 Source: National Center for Biotechnology Information (PubChem) URL:[Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO Source: PubMed Central (PMC) URL:[Link]

  • Sulfonamide synthesis by S-N coupling Source: Organic Chemistry Portal URL:[Link]

Sources

Comparative

Validation of a synthetic route using "2-Oxooxolane-3-sulfonyl chloride"

Validation of a Synthetic Route Using 2-Oxooxolane-3-sulfonyl Chloride: Escaping Flatland in Sulfonamide Drug Discovery Executive Summary In modern medicinal chemistry, the transition from planar, sp2-rich aromatic rings...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of a Synthetic Route Using 2-Oxooxolane-3-sulfonyl Chloride: Escaping Flatland in Sulfonamide Drug Discovery

Executive Summary

In modern medicinal chemistry, the transition from planar, sp2-rich aromatic rings to complex, sp3-rich three-dimensional architectures is a proven strategy to improve clinical success rates. This technical guide provides a rigorous comparative analysis and a validated synthetic methodology for utilizing 2-oxooxolane-3-sulfonyl chloride (CAS 40336-84-3)[1]. By replacing traditional flat aryl sulfonyl chlorides with this highly polar, sp3-enriched gamma-butyrolactone derivative, drug development professionals can significantly alter the physicochemical profile of resulting sulfonamide candidates.

Rationale: Escaping Flatland

The pharmaceutical industry has historically relied heavily on 2D chemical motifs due to their synthetic accessibility. However, the seminal "Escape from Flatland" framework demonstrated that increasing carbon bond saturation—measured by the fraction of sp3 hybridized carbons (Fsp3)—directly correlates with improved solubility, target selectivity, and clinical success[2].

Traditional sulfonamide synthesis relies on reagents like p-toluenesulfonyl chloride (TsCl) or benzenesulfonyl chloride, which add flat, lipophilic bulk to a molecule[3]. In contrast, 2-oxooxolane-3-sulfonyl chloride introduces a rigid, 3D lactone ring. This not only increases the Fsp3 count but also introduces a powerful hydrogen-bond acceptor (the lactone carbonyl), which can drastically improve aqueous solubility and metabolic stability[4].

Comparative Performance Analysis

To objectively evaluate the utility of 2-oxooxolane-3-sulfonyl chloride, we must compare its structural contributions and reactivity profile against industry-standard sulfonylation reagents.

ReagentStructural ClassificationFsp3 ContributionH-Bond Acceptors AddedImpact on Lipophilicity (cLogP)Base Sensitivity
2-Oxooxolane-3-sulfonyl chloride sp3-rich cyclic lactone+4 +4 (3 from sulfonyl, 1 from lactone)Strongly Decreases (Increases polarity)High (Prone to ring-opening)
p-Toluenesulfonyl chloride (TsCl) sp2-rich aryl+1+2 (from sulfonyl only)Increases (Lipophilic)Low
Methanesulfonyl chloride (MsCl) sp3 linear alkyl+1+2 (from sulfonyl only)Neutral / Slightly DecreasesLow
Benzenesulfonyl chloride sp2-rich aryl0+2 (from sulfonyl only)Increases (Lipophilic)Low

Data Interpretation: While 2-oxooxolane-3-sulfonyl chloride offers superior physicochemical enhancements for drug-like properties, its high base sensitivity requires highly controlled synthetic routes to prevent the degradation of the lactone moiety.

Synthetic Route Validation: Step-by-Step Methodology

The sulfonylation of amines generally proceeds via nucleophilic attack on the electron-deficient sulfur atom, displacing the chloride ion[5],[3]. However, the presence of the gamma-butyrolactone ring in our target reagent necessitates a highly specialized, self-validating protocol.

Reaction Logic & Causality
  • Solvent Selection (Anhydrous DCM): The sulfonyl chloride is highly electrophilic. Any ambient moisture will act as a competing nucleophile, hydrolyzing the reagent into an inactive sulfonic acid[3].

  • Base Selection (DIPEA): The choice of N,N-Diisopropylethylamine (DIPEA) over stronger bases (e.g., NaOH) or less sterically hindered bases (e.g., Triethylamine) is critical. The gamma-butyrolactone ring is highly susceptible to base-catalyzed hydrolysis. DIPEA provides sufficient basicity to neutralize the HCl byproduct, but its steric bulk prevents nucleophilic attack on the sensitive lactone carbonyl.

  • Thermal Control (0–5 °C): The alpha-proton of the lactone is acidic. Elevated temperatures in the presence of a base can trigger unwanted enolization, polymerization, or irreversible ring-opening.

Experimental Protocol: Sulfonylation of a Secondary Amine
  • Preparation: To an oven-dried, argon-purged 50 mL round-bottom flask, add the model secondary amine (1.0 mmol) and dissolve in 10 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add DIPEA (1.5 mmol, 1.5 eq.) to the stirring solution via a sterile syringe.

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0–5 °C for 15 minutes.

  • Reagent Addition: Dissolve 2-oxooxolane-3-sulfonyl chloride (1.1 mmol, 1.1 eq.) in 2 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes to prevent localized exothermic spikes.

  • Reaction: Maintain the reaction at 0–5 °C and stir for 1 to 2 hours.

In-Process Control (IPC) & Self-Validation

This protocol operates as a self-validating system. At the 60-minute mark, extract a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze via LC-MS.

  • Pass Criteria: The presence of the target mass [M+H]+ .

  • Fail Criteria: An observed mass shift of +18 Da indicates the addition of water, confirming that base-mediated lactone ring-opening has occurred. If this is observed, the thermal controls have failed, and the reaction must be aborted.

  • Quench & Workup: Once IPC confirms >95% conversion with an intact lactone, quench the reaction with 10 mL of saturated aqueous NH4​Cl . Extract the aqueous layer with DCM ( 3×10 mL ). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

SynthesisWorkflow A Model Amine (e.g., Piperidine derivative) B Solvent: Anhydrous DCM Base: DIPEA (1.5 eq) A->B C Cool to 0-5°C (Prevents lactone ring-opening) B->C D Add 2-Oxooxolane-3-sulfonyl chloride (Dropwise addition) C->D E IPC: LC-MS Monitoring (Check for intact lactone m/z) D->E 1-2 hours at 0-5°C F Quench (NH4Cl) & Extraction E->F >95% conversion confirmed G Purified sp3-rich Sulfonamide F->G

Figure 1: Validated synthetic workflow for utilizing 2-Oxooxolane-3-sulfonyl chloride.

Decision Matrix: Reagent Selection

When designing a synthetic route, the choice of sulfonyl chloride must align with the Target Product Profile (TPP). The following logical relationship dictates when to deploy 2-oxooxolane-3-sulfonyl chloride versus traditional alternatives.

DecisionTree Start Target Sulfonamide Profile Q1 Require high Fsp3 & aqueous solubility? Start->Q1 Opt1 2-Oxooxolane-3-sulfonyl chloride (Increases 3D character) Q1->Opt1 Yes Opt2 Traditional Aryl/Alkyl Sulfonyl Chlorides (e.g., TsCl, MsCl) Q1->Opt2 No Risk Caution: Base-sensitive lactone moiety Opt1->Risk Stable Robust under harsh basic conditions Opt2->Stable

Figure 2: Decision matrix for selecting sulfonylation reagents based on physicochemical goals.

References

  • AccelaChem. (n.d.). 40336-84-3, 2-oxooxolane-3-sulfonyl chloride. Retrieved from [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. PubMed (NIH). Retrieved from[Link]

  • Springer Nature Communities. (2022). Escape from Flatland: 2D to 3D Molecules via Dearomatization. Retrieved from [Link]

  • Lakrout, S., et al. (n.d.). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines. RSC Advances. Retrieved from [Link]

Sources

Validation

Comprehensive Guide: Assessing the Stereoselectivity of 2-Oxooxolane-3-sulfonyl Chloride (OOSC)

Executive Summary 2-Oxooxolane-3-sulfonyl chloride (OOSC, CAS: 40336-84-3) is a highly versatile, bifunctional building block featuring an α -chlorosulfonyl- γ -butyrolactone core. In modern drug development, the stereos...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Oxooxolane-3-sulfonyl chloride (OOSC, CAS: 40336-84-3) is a highly versatile, bifunctional building block featuring an α -chlorosulfonyl- γ -butyrolactone core. In modern drug development, the stereoselective functionalization of the α -position of lactones is a critical pathway for synthesizing chiral sulfonamides and biologically active γ -butyrolactone derivatives. This guide objectively compares OOSC against common acyclic and chiral-pool alternatives, detailing the mechanistic causality behind its superior stereocontrol and providing self-validating experimental protocols for its application.

Mechanistic Causality: The Structural Advantage of OOSC

The primary challenge in asymmetric sulfonylation is the inherent flexibility of the transition state. Why does OOSC excel in stereoselective reactions compared to acyclic analogs?

The causality lies in its structural rigidity and electronic activation . Unlike acyclic α -sulfonyl esters (e.g., ethyl 2-(chlorosulfonyl)acetate), the cyclic nature of the oxolane ring in OOSC severely restricts the conformational degrees of freedom around the Cα​−Cβ​ bond. When subjected to using chiral nucleophilic catalysts, the rigid transition state minimizes competing stereochemical pathways.

Furthermore, the α -proton in OOSC is highly acidic due to the synergistic electron-withdrawing effects of the adjacent carbonyl and sulfonyl groups. This allows for rapid, base-mediated epimerization of the unreacted enantiomer—a fundamental prerequisite for an efficient DKR process that bypasses the 50% yield limit of standard kinetic resolutions.

Rigidity Acyclic Acyclic Analog (Ethyl 2-chlorosulfonylacetate) Rot1 Free C-C Rotation Acyclic->Rot1 Cyclic Cyclic Analog (OOSC) Rot2 Restricted C-C Rotation Cyclic->Rot2 Stereo1 Poor Stereocontrol (Low de/ee) Rot1->Stereo1 Stereo2 High Stereocontrol (High de/ee) Rot2->Stereo2

Impact of ring rigidity on transition state organization and stereocontrol.

Comparative Performance Analysis

To objectively assess OOSC, we must benchmark it against alternative sulfonylating agents. The table below summarizes the quantitative performance data across key metrics.

ReagentStructural ClassTypical ee/de (%) in DKRReactivity / YieldAtom EconomyPrimary Application
OOSC (2-Oxooxolane-3-sulfonyl chloride) Cyclic Lactone90 - 98% High (85-95%)HighChiral γ -butyrolactone sulfonamides
Ethyl 2-(chlorosulfonyl)acetate Acyclic Ester40 - 60%Moderate (60-70%)ModerateGeneral sulfonylation
Camphorsulfonyl Chloride (CSA-Cl) Bicyclic TerpeneN/A (Chiral Pool)High (>90%)Low (High MW)Chiral derivatization / Resolution

Data Interpretation: OOSC provides a superior balance of atom economy and stereocontrol. While CSA-Cl is an excellent chiral-pool reagent, it acts merely as a chiral auxiliary. OOSC, conversely, allows for the catalytic generation of a stereocenter via DKR, making it highly valuable for synthesizing novel pharmacophores.

Workflow Logic: Dynamic Kinetic Resolution

The successful application of OOSC relies on a tightly controlled workflow where the rate of epimerization outpaces the background uncatalyzed reaction.

Workflow A Racemic 2-Oxooxolane-3-sulfonyl chloride (OOSC) B Chiral Nucleophilic Catalyst (e.g., DHQD-PHAL) A->B Catalyst Binding C Dynamic Kinetic Resolution (DKR) B->C Base-mediated Epimerization D Enantioenriched (R)-Sulfonamide High ee C->D Amine Nucleophile E Enantioenriched (S)-Sulfonate High ee C->E Alcohol Nucleophile

Workflow for the Dynamic Kinetic Resolution (DKR) of OOSC into chiral derivatives.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. The success of the DKR protocol is intrinsically validated if the isolated yield of the highly enantioenriched product exceeds 50% (the theoretical maximum for a standard kinetic resolution).

Protocol A: Asymmetric Synthesis of Chiral Sulfonamides via DKR of OOSC

Mechanistic Rationale: A sterically hindered base (DIPEA) is utilized to rapidly epimerize the unreacted (S)-OOSC without acting as a competing nucleophile. The cryogenic temperature (-78 °C) suppresses the uncatalyzed background reaction, ensuring the chiral catalyst dictates the stereochemical outcome, a principle well-established in .

Step-by-Step Methodology:

  • Preparation : In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral catalyst (e.g., DHQD-PHAL, 10 mol%) and the chosen achiral amine nucleophile (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Temperature Control : Submerge the reaction flask in a dry ice/acetone bath to cool the mixture to -78 °C. Allow 15 minutes for thermal equilibration.

  • Epimerization Base Addition : Inject N,N-diisopropylethylamine (DIPEA, 1.2 equiv) via syringe.

  • Reagent Addition : Dissolve racemic OOSC (1.0 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes using a syringe pump to prevent localized concentration spikes.

  • Reaction & Quenching : Stir the mixture for 12 hours at -78 °C. Quench the reaction cold by adding 1N HCl (aqueous).

  • Workup : Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO4​ , and concentrate in vacuo.

  • Validation : Purify the crude product via flash column chromatography. An isolated yield of >80% confirms successful dynamic epimerization.

Protocol B: Stereochemical Assessment via Chiral HPLC

Mechanistic Rationale: Accurate quantification of the enantiomeric excess (ee) is required to validate the transition state logic.

Step-by-Step Methodology:

  • Sample Preparation : Dissolve 1 mg of the purified sulfonamide product in 1 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v). Filter through a 0.22 μ m PTFE syringe filter.

  • Column Equilibration : Install a chiral stationary phase column (e.g., Chiralpak AD-H) on the HPLC system. Equilibrate with the mobile phase (Hexane/IPA 90:10) at a flow rate of 1.0 mL/min until the baseline stabilizes.

  • Injection & Elution : Inject 10 μ L of the sample. Elute isocratically while monitoring UV absorbance at 254 nm.

  • Data Analysis : Identify the peaks corresponding to the (R) and (S) enantiomers. Calculate the enantiomeric excess using the formula:

    %ee=AreaR​+AreaS​∣AreaR​−AreaS​∣​×100

References

  • Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation Journal of the American Chemical Society URL:[Link]

  • Catalytic Atroposelective Dynamic Kinetic Resolution of Biaryl Lactones with Activated Isocyanides Organic Letters - ACS Publications URL:[Link]

Safety & Regulatory Compliance

Safety

2-Oxooxolane-3-sulfonyl chloride proper disposal procedures

As a Senior Application Scientist, establishing a rigorous, self-validating protocol for the handling and disposal of reactive intermediates is paramount to laboratory safety and operational efficiency. 2-Oxooxolane-3-su...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, self-validating protocol for the handling and disposal of reactive intermediates is paramount to laboratory safety and operational efficiency. 2-Oxooxolane-3-sulfonyl chloride (CAS: 40336-84-3), a highly reactive cyclic sulfonyl chloride, presents specific challenges due to its moisture sensitivity and corrosive nature.

The following guide outlines the mechanistic rationale, safety parameters, and step-by-step operational procedures for the safe quenching and disposal of this compound in a professional laboratory setting.

Hazard Profile and Quantitative Data

Before initiating any disposal protocol, it is critical to understand the physicochemical hazards of the substance. 2-Oxooxolane-3-sulfonyl chloride is an electrophilic reagent that reacts vigorously with protic solvents, particularly water, to generate corrosive hydrochloric acid (HCl) gas and the corresponding sulfonic acid [1].

Table 1: Hazard and Logistical Profile for 2-Oxooxolane-3-sulfonyl Chloride

ParameterSpecification / ClassificationOperational Implication
CAS Number 40336-84-3Primary identifier for EHS logging [1].
GHS Classification Skin Corr. 1B (H314), Acute Tox. 4 (H302/312/332)Requires impervious PPE (nitrile/neoprene) and handling strictly within a certified fume hood [1].
Reactivity Highly water-reactiveNever dispose of directly into aqueous waste streams without prior controlled quenching [2].
Byproducts of Hydrolysis 2-Oxooxolane-3-sulfonic acid, HCl gasQuenching must be performed in an acid-neutralizing buffer to prevent violent off-gassing [2].

The Causality of the Quenching Protocol

The disposal of sulfonyl chlorides cannot be achieved by simple dilution. The fundamental principle of this disposal plan relies on controlled alkaline hydrolysis .

When 2-oxooxolane-3-sulfonyl chloride is introduced to water, the nucleophilic attack of water on the sulfonyl sulfur displaces the chloride ion. This reaction is highly exothermic. If water is added directly to the neat chemical, the rapid generation of heat and HCl gas can cause the mixture to violently spatter.

To mitigate this, the protocol utilizes a reverse-addition technique into an ice-cold, weak aqueous base (such as saturated sodium bicarbonate, NaHCO3​ ). The base serves a dual purpose:

  • It acts as a heat sink (along with the ice bath) to control the exotherm.

  • It immediately neutralizes the generated HCl, driving the equilibrium toward the water-soluble sodium sulfonate salt while safely releasing carbon dioxide ( CO2​ ) gas [3].

Standard Operating Procedure (SOP): Controlled Quenching and Disposal

This protocol must be executed in a certified chemical fume hood with the sash lowered to the optimal working height.

Required Materials:

  • Ice bath and magnetic stir plate.

  • Large Erlenmeyer flask or beaker (sized to hold at least 10 times the volume of the waste chemical).

  • Saturated aqueous sodium bicarbonate ( NaHCO3​ ) or 1M Sodium Hydroxide ( NaOH ).

  • pH indicator strips.

Step-by-Step Methodology:

  • Preparation of the Quench Bath: Place a receiving flask in an ice-water bath over a magnetic stir plate. Add a volume of saturated aqueous NaHCO3​ that represents at least a 5-to-1 molar excess relative to the sulfonyl chloride waste. Begin vigorous stirring [2].

  • Controlled Addition (Reverse Addition): Using a spatula (for solids) or a pipette (for liquids/solutions), slowly add the 2-oxooxolane-3-sulfonyl chloride waste to the stirred, cold base solution. Crucial Safety Rule: Never add the aqueous base to the sulfonyl chloride [3].

  • Monitor Gas Evolution: Observe the reaction for effervescence ( CO2​ evolution). Pause the addition if foaming approaches the top of the flask. Maintain the temperature below 10°C to suppress the vaporization of any unreacted starting material.

  • Verification of Hydrolysis: Once all material has been added, remove the ice bath and allow the mixture to warm to room temperature while continuing to stir for 1–2 hours. The reaction is complete when all organic material has dissolved into the aqueous phase and gas evolution has ceased [3].

  • pH Validation: Test the solution with pH paper. The solution must remain basic (pH > 7). If it is acidic, carefully add more solid NaHCO3​ until basicity is restored.

  • Containerization: Transfer the neutralized, ambient-temperature aqueous solution to a designated, properly labeled "Aqueous Basic Hazardous Waste" container. Do not tightly seal the container immediately if there is any risk of residual CO2​ evolution; use a vented cap until off-gassing is definitively complete [4].

Operational Workflow Visualization

The following diagram illustrates the logical progression of the disposal workflow, emphasizing the critical safety checkpoints.

G Start Identify 2-Oxooxolane-3-sulfonyl chloride Waste Hood Transfer to Certified Chemical Fume Hood Start->Hood Prep Prepare Ice-Cold Saturated NaHCO3 Solution (Excess) Hood->Prep Quench Reverse Addition: Slowly Add Waste to Base (Monitor Exotherm & CO2) Prep->Quench Verify Stir to Room Temp Verify Complete Dissolution Quench->Verify pHCheck Check pH (>7) Neutralize if necessary Verify->pHCheck Waste Transfer to Labeled Aqueous Waste Container (Use Vented Cap) pHCheck->Waste EHS Coordinate Institutional EHS Pickup Waste->EHS

Workflow for the safe quenching and disposal of reactive sulfonyl chlorides.

Regulatory Handoff

Once the material is neutralized and containerized, it falls under the purview of institutional Environmental Health and Safety (EHS) guidelines. Ensure the waste ticket accurately reflects the final composition of the container (e.g., "Aqueous waste containing sodium 2-oxooxolane-3-sulfonate, sodium chloride, and sodium bicarbonate"). Never mix this neutralized aqueous waste with organic solvent waste streams, as residual reactive species or incompatible pH levels can trigger secondary reactions in bulk storage [4].

References

  • NextSDS. (n.d.). 2-oxooxolane-3-sulfonyl chloride — Chemical Substance Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE - Organic Syntheses Procedure. Retrieved from [Link]

  • Berkeley Lab EHS. (2024). Chapter 45.7 Chemical Hygiene and Safety Plan – Work Processes. Retrieved from[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxooxolane-3-sulfonyl chloride
Reactant of Route 2
2-Oxooxolane-3-sulfonyl chloride
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